Remikiren
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIGZRQVLGFTOU-VQXQMPIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155121 | |
| Record name | Remikiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126222-34-2 | |
| Record name | Remikiren | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126222-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Remikiren [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Remikiren | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00212 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Remikiren | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REMIKIREN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Remikiren (Ro 42-5892): A Technical Guide to the First Orally Active Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remikiren (Ro 42-5892) is a potent, second-generation, orally active, non-peptide inhibitor of the enzyme renin.[1] As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the inhibition of renin presents a primary target for antihypertensive therapies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols derived from pivotal studies are presented, alongside quantitative data organized for clarity. Signaling pathway and experimental workflow diagrams are included to visually represent the core concepts. Although this compound's development was discontinued, it served as a crucial step in the evolution of direct renin inhibitors for the treatment of hypertension.[1]
Chemical Properties and Structure
This compound is a highly specific and potent inhibitor of human renin.[2] Its chemical structure is designed to mimic the transition state of the reaction between renin and its substrate, angiotensinogen.
| Property | Value | Source |
| Chemical Formula | C₃₃H₅₀N₄O₆S | DrugBank Online[3] |
| Molecular Weight | 630.8 g/mol | PubChem[4] |
| CAS Number | 126222-34-2 | DC Chemicals[5] |
| Synonyms | Ro 42-5892 | DrugBank Online[3] |
| InChI Key | UXIGZRQVLGFTOU-VQXQMPIVSA-N | precisionFDA[6] |
| SMILES | CC(C)(C)S(=O)(=O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--O">C@HO | precisionFDA[6] |
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
This compound functions as a direct inhibitor of renin, the enzyme responsible for converting angiotensinogen to angiotensin I.[7][8] This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone. The consequences of this inhibition include vasodilation and a decrease in sodium and water retention, ultimately resulting in a reduction in blood pressure.[8]
Signaling Pathway Diagram
Caption: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.
Preclinical and Clinical Data
This compound has been evaluated in a number of preclinical and clinical studies to determine its efficacy, pharmacokinetics, and pharmacodynamics.
In Vitro Efficacy
| Parameter | Value | Species | Source |
| IC₅₀ (purified renin) | 0.7 nM | Human | MedchemExpress |
| IC₅₀ (plasma renin) | 0.8 nM | Human | MedchemExpress |
| IC₅₀ (Angiotensin I production rate) | 0.5 ng/mL (0.8 nM) | Human | Weber et al., 1993[7] |
Pharmacokinetics in Humans
| Parameter | Oral Administration | Intravenous Administration | Source |
| Time to Peak Plasma Concentration (tₘₐₓ) | 0.25 - 2 hours | N/A | Weber et al., 1993[7] |
| Peak Plasma Concentration (Cₘₐₓ) at 200 mg | 4 - 6 ng/mL | N/A | Weber et al., 1993[7] |
| Peak Plasma Concentration (Cₘₐₓ) at 300 mg | 23 - 27 ng/mL | N/A | Weber et al., 1993[7] |
| Peak Plasma Concentration (Cₘₐₓ) at 600 mg | 65 - 83 ng/mL | N/A | Weber et al., 1993[7] |
| Peak Plasma Concentration (Cₘₐₓ) at 800 mg | 47 - 48 ng/mL | N/A | Weber et al., 1993[7] |
| Absolute Bioavailability | < 1% | N/A | Kleinbloesem et al., 1993[3] |
| Systemic Plasma Clearance | N/A | ~900 mL/min | Kleinbloesem et al., 1993[3] |
| Volume of Distribution | N/A | ~70 L | Kleinbloesem et al., 1993[3] |
Pharmacodynamics in Humans
| Study | Dose | Effect on Blood Pressure | Effect on Plasma Renin Activity (PRA) | Effect on Angiotensin II | Source |
| Himmelmann et al., 1996 | 600 mg/day for 8 days | No significant change alone; marked reduction with hydrochlorothiazide.[4] | Effectively inhibited 24 hours post-dose.[4] | Reduced only during the first few hours after administration.[4] | Himmelmann et al., 1996[4] |
| Rongen et al., 1993 | 600 mg single oral dose | Significant drop in diastolic BP from 30 min to 24 hours post-dose compared to placebo. | Prolonged decrease. | Not specified. | Rongen et al., 1993 |
Experimental Protocols
The following protocols are synthesized from the methodologies described in key clinical trials of this compound. For complete, step-by-step instructions, it is recommended to consult the full-text publications.
Clinical Trial Design (Representative)
A common design for clinical trials investigating this compound was a double-blind, randomized, placebo-controlled study.[4][7]
-
Patient Population: Adult male and female patients with mild to moderate essential hypertension.
-
Washout Period: A period of at least 3 weeks where patients discontinue any previous antihypertensive medications.[4]
-
Placebo Run-in: A single-blind placebo period of 1 to 2 weeks to establish baseline blood pressure and ensure compliance.[4]
-
Randomization: Patients are randomly assigned to receive either this compound at a specified dose or a matching placebo.
-
Treatment Period: A period of 8 days to several weeks of daily oral administration of the study drug.[4][7]
-
Measurements: Blood pressure, heart rate, plasma renin activity, immunoreactive renin, and plasma drug concentrations are measured at regular intervals.[3][7]
Measurement of Plasma Renin Activity (PRA)
PRA is typically determined by measuring the rate of angiotensin I generation from endogenous angiotensinogen in plasma.
-
Blood Collection: Venous blood samples are collected into chilled tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Samples are centrifuged at low temperature to separate the plasma.
-
Incubation: Plasma samples are incubated at 37°C for a specified period (e.g., 1.5 hours) to allow for the generation of angiotensin I. A parallel sample is kept at 4°C to serve as a blank.
-
Radioimmunoassay (RIA): The concentration of angiotensin I in the incubated and blank samples is quantified using a commercially available RIA kit.
-
Calculation: PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
Measurement of this compound Plasma Concentrations
Plasma concentrations of this compound are typically determined using a validated high-performance liquid chromatography (HPLC) method.
-
Blood Collection and Plasma Separation: As described for PRA measurement.
-
Sample Preparation: Plasma samples undergo a solid-phase or liquid-liquid extraction to isolate the drug from plasma components.
-
HPLC Analysis: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a detector (e.g., UV or mass spectrometry).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the drug in the sample to a standard curve prepared with known concentrations of this compound.
Experimental Workflow Diagram
References
- 1. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 8. Prolonged blood pressure reduction by orally active renin inhibitor RO 42-5892 in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Remikiren: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Remikiren (Ro 42-5892) is a potent, second-generation, orally active inhibitor of human renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). Its development in the early 1990s by Hoffmann-La Roche marked a significant milestone in the quest for direct renin inhibitors as a novel class of antihypertensive agents. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field. While this compound's clinical development was ultimately discontinued, the insights gained from its journey have been invaluable in shaping our understanding of RAAS modulation and the development of subsequent renin inhibitors.
Introduction: Targeting the Apex of the RAAS Cascade
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases.[1] For decades, the primary therapeutic interventions targeting the RAAS were angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). While effective, these agents act downstream in the cascade, leading to a compensatory rise in plasma renin activity (PRA) and the potential for "aldosterone escape."
Direct renin inhibition offers a more targeted approach by blocking the initial, rate-limiting step of the RAAS: the conversion of angiotensinogen to angiotensin I by the enzyme renin.[3][4] This upstream blockade theoretically provides a more complete and specific inhibition of the entire RAAS cascade. This compound emerged as a promising candidate from extensive research efforts to develop orally bioavailable, potent, and selective renin inhibitors.[3][5]
The Discovery and Synthesis of this compound
The development of this compound was a culmination of structure-activity relationship (SAR) studies aimed at creating non-peptidic, orally active renin inhibitors.[6] Early renin inhibitors were peptidic in nature and suffered from poor oral bioavailability and rapid clearance. The chemical structure of this compound, an L-histidine derivative, was designed to mimic the transition state of the renin-angiotensinogen interaction, thereby enabling potent and specific binding to the active site of renin.[7]
Mechanism of Action: Direct Renin Inhibition
This compound functions as a highly potent and specific competitive inhibitor of the enzyme renin.[7][8] By binding to the active site of renin, it prevents the enzymatic cleavage of angiotensinogen to angiotensin I.[9] This action effectively shuts down the production of downstream effectors, angiotensin II and aldosterone, leading to vasodilation, reduced sodium and water retention, and a decrease in blood pressure.[7][8]
Signaling Pathway: The Renin-Angiotensin-Aldosterone System and the Action of this compound
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Reference |
| IC50 | 0.7 nmol/L | Human Renin | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Various Species
| Species | Route | Dose | Tmax | Cmax | Bioavailability | Mean Residence Time | Plasma Clearance | Reference |
| Rat | Oral | - | ~5 min | - | < 6% | < 1.5 h | High | [10] |
| Dog | Oral | - | ~5 min | - | < 6% | < 1.5 h | High | [10] |
| Primate | Oral | - | ~5 min | - | < 6% | < 1.5 h | High | [10] |
| Human | Oral | 200 mg | 0.25-2 h | 4-6 ng/mL | < 1% | - | 900 mL/min (IV) | [11][12] |
| Human | Oral | 300 mg | 0.25-2 h | 23-27 ng/mL | < 1% | - | 900 mL/min (IV) | [12] |
| Human | Oral | 600 mg | 0.25-2 h | 65-83 ng/mL | < 1% | - | 900 mL/min (IV) | [12] |
| Human | Oral | 800 mg | 0.25-2 h | 47-48 ng/mL | < 1% | - | 900 mL/min (IV) | [12] |
Table 3: Hemodynamic and Biochemical Effects of this compound in Hypertensive Patients (8 days treatment with 600 mg)
| Parameter | Change | p-value | Reference |
| Mean Arterial Pressure (Peak) | -11.2 ± 0.8% | < 0.01 | [13] |
| Mean Arterial Pressure (Trough) | -6 ± 0.8% | < 0.01 | [13] |
| Glomerular Filtration Rate | No significant change | - | [13] |
| Effective Renal Plasma Flow | +9.6% | < 0.05 | [13] |
| Filtration Fraction | -10 ± 2% | < 0.01 | [13] |
| Renal Vascular Resistance | -15 ± 2% | < 0.01 | [13] |
| Cumulative Sodium Excretion | -82 ± 22 mmol | < 0.01 | [13] |
| Proteinuria (in patients with overt proteinuria) | -27% | < 0.01 | [13] |
| Albuminuria (in other patients) | -20% | < 0.05 | [13] |
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol is a general representation of a fluorometric renin inhibition assay.
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against human renin.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by renin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., based on FRET)
-
Assay buffer (e.g., Tris or MES buffer at physiological pH)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the different concentrations of this compound to the respective wells.
-
Include control wells containing the substrate and buffer but no inhibitor (for 100% enzyme activity) and wells with substrate and buffer only (for background fluorescence).
-
Initiate the reaction by adding a fixed concentration of recombinant human renin to all wells except the background controls.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of renin inhibition for each this compound concentration relative to the control (100% activity).
-
Plot the percentage inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Caption: Workflow for an in vitro renin inhibition assay.
Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay
Objective: To measure the activity of renin in plasma samples from subjects treated with this compound.
Principle: PRA is determined by measuring the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen in plasma under controlled conditions. The generated Ang I is then quantified using a competitive radioimmunoassay (RIA).
Materials:
-
Plasma samples collected in EDTA tubes
-
Angiotensin I radioimmunoassay kit (containing 125I-labeled Ang I, Ang I antibody, and standards)
-
Inhibitors of angiotensin-converting enzyme and angiotensinases (e.g., EDTA, dimercaprol, and 8-hydroxyquinoline)
-
pH buffer to maintain plasma at the optimal pH for renin activity (pH 5.5-6.0)
-
Incubator at 37°C and an ice bath
-
Gamma counter
Procedure:
-
Sample Collection and Handling: Collect blood in chilled EDTA tubes and separate plasma by centrifugation at low temperature to prevent cryoactivation of prorenin.
-
Angiotensin I Generation:
-
Divide each plasma sample into two aliquots.
-
To both aliquots, add inhibitors of ACE and angiotensinases and the pH buffer.
-
Incubate one aliquot at 37°C for a fixed time (e.g., 1.5 to 3 hours) to allow for Ang I generation.
-
Keep the second aliquot on ice (0-4°C) during the incubation period to serve as a baseline (blank) for pre-existing Ang I.
-
-
Radioimmunoassay:
-
Following incubation, subject both the 37°C and 4°C samples to the RIA procedure.
-
Add 125I-labeled Ang I and a specific Ang I antibody to the samples and standards.
-
Incubate to allow competitive binding between the labeled and unlabeled Ang I for the antibody.
-
Separate the antibody-bound Ang I from the free Ang I (e.g., using dextran-coated charcoal).
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Calculation:
-
Construct a standard curve using the Ang I standards.
-
Determine the concentration of Ang I in both the 37°C and 4°C samples from the standard curve.
-
Calculate the net amount of Ang I generated by subtracting the concentration in the 4°C sample from the 37°C sample.
-
Express the PRA as the amount of Ang I generated per unit of plasma per hour of incubation (e.g., ng/mL/hr).
-
Caption: Workflow for Plasma Renin Activity (PRA) measurement.
Quantification of this compound in Plasma by HPLC
Objective: To determine the concentration of this compound in plasma samples for pharmacokinetic studies.
Principle: High-Performance Liquid Chromatography (HPLC) is used to separate this compound from other plasma components, followed by its detection and quantification.
General Methodology (Specific parameters may vary):
-
Sample Preparation:
-
Protein precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC System:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detector: A UV detector set at a wavelength where this compound has significant absorbance, or a fluorescence detector after derivatization for enhanced sensitivity.[14]
-
-
Quantification:
-
A calibration curve is constructed by running standards of known this compound concentrations.
-
The peak area of this compound in the plasma sample chromatogram is compared to the calibration curve to determine its concentration.
-
An internal standard is often used to improve accuracy and precision.
-
Animal Model: Sodium-Depleted Primates
Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of hypertension.
Rationale: Primates are used due to the high species specificity of renin. Sodium depletion is employed to activate the RAAS, making the animals more sensitive to the effects of renin inhibitors.
Procedure:
-
Animal Selection: Use a suitable primate species, such as squirrel monkeys or marmosets.
-
Sodium Depletion: Induce sodium depletion through a low-sodium diet and/or administration of a diuretic for a specified period.
-
Blood Pressure Monitoring: Continuously monitor blood pressure using telemetry or other appropriate methods.
-
Drug Administration: Administer this compound orally or intravenously at various doses.
-
Data Collection: Record blood pressure, heart rate, and collect blood samples at various time points for the measurement of PRA, angiotensin II levels, and this compound plasma concentrations.
-
Analysis: Analyze the dose-dependent effects of this compound on blood pressure and RAAS components.
Clinical Development and Outcomes
Clinical trials with this compound demonstrated its efficacy in lowering blood pressure, particularly in patients with high renin levels and when used in combination with diuretics.[13] Studies showed that this compound effectively inhibited PRA.[11] However, its oral bioavailability was low, and its antihypertensive effect as a monotherapy was not always consistent.[10] Ultimately, the clinical development of this compound was discontinued. Nevertheless, the knowledge gained from the this compound program provided crucial insights into the therapeutic potential and challenges of direct renin inhibition, paving the way for the development of subsequent renin inhibitors like Aliskiren.
Conclusion
This compound represents a significant chapter in the history of antihypertensive drug development. As a potent and specific direct renin inhibitor, it validated the therapeutic concept of targeting the apex of the RAAS cascade. The comprehensive data gathered from its preclinical and clinical studies have provided a valuable foundation for the field. While it did not reach the market, the scientific journey of this compound has left a lasting legacy, informing the design and development of next-generation RAAS modulators and deepening our understanding of cardiovascular pharmacology.
References
- 1. jacc.org [jacc.org]
- 2. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jacc.org [jacc.org]
- 9. portlandpress.com [portlandpress.com]
- 10. fybreeds.com [fybreeds.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. US8168616B1 - Combination comprising a renin inhibitor and an angiotensin receptor inhibitor for hypertension - Google Patents [patents.google.com]
- 13. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eoinobrien.org [eoinobrien.org]
Remikiren: A Technical Guide to a Potent Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1][2] Developed by Hoffmann-La Roche, it represents a targeted therapeutic approach to hypertension by directly blocking the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS).[2][3] This document provides an in-depth technical overview of this compound's chemical structure, physicochemical and pharmacological properties, and the methodologies used in its evaluation.
Chemical Structure and Identifiers
This compound is a complex synthetic molecule. Its structure and key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-[(2R)-2-benzyl-3-(2-methylpropane-2-sulfonyl)propanamido]-N-[(2R,3S,4R)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]-3-(1H-imidazol-4-yl)propanamide | [3] |
| CAS Number | 126222-34-2 | [1][4] |
| Molecular Formula | C₃₃H₅₀N₄O₆S | [1][4][5][6][7] |
| Molecular Weight | 630.84 g/mol | [4][5][6][7] |
| SMILES String | CC(C)(C)S(=O)(=O)C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--O">C@HO | [5][6][8] |
| InChI Key | UXIGZRQVLGFTOU-VQXQMPIVSA-N | [1][5][6] |
| Synonyms | Ro 42-5892 | [1][9] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Melting Point | 349.84 °C | [4] |
| Boiling Point | 970.2 °C | [4] |
| Water Solubility | 0.0213 mg/mL | [1] |
| logP | 2.42 | [1] |
| pKa (Strongest Acidic) | 12.32 | [1] |
| pKa (Strongest Basic) | 6.74 | [1] |
| Polar Surface Area | 161.48 Ų | [1] |
| Hydrogen Bond Donors | 5 | [1] |
| Hydrogen Bond Acceptors | 7 | [1] |
| Rotatable Bond Count | 16 | [1] |
Pharmacological Properties
Mechanism of Action
This compound is a direct inhibitor of renin, the enzyme that catalyzes the conversion of angiotensinogen to angiotensin I.[10][11] This is the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.[12][13] By inhibiting renin, this compound effectively reduces the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor.[10][11] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[11] In vitro studies have shown this compound to be a highly potent inhibitor of human renin with an IC₅₀ of 0.7 nM.[2][9][14]
Pharmacokinetics
The pharmacokinetic profile of this compound has been investigated in various species, including humans.
| Parameter | Value | Species | Source |
| Oral Bioavailability | Low (<6%) | Rat, Dog, Primates | [15][16] |
| Plasma Clearance | High, approaching hepatic blood flow | Rat, Dog, Primates | [15][16] |
| Mean Residence Time (IV) | < 1.5 hours | Rat, Dog, Primates | [15][16] |
| Volume of Distribution (IV) | ~70 L | Healthy Humans | |
| Systemic Plasma Clearance (IV) | ~900 mL/min | Healthy Humans | |
| Time to Peak Plasma Concentration (Oral) | 0.25 - 2 hours | Hypertensive Patients | |
| Protein Binding | 83% | - | [1] |
Despite its low oral bioavailability, a small portion of an oral dose is absorbed very rapidly, leading to peak concentrations within minutes in some cases.[15][16] The high plasma clearance is attributed to rapid metabolism and biliary and renal excretion of the unchanged drug.[15]
Pharmacodynamics
Oral administration of this compound leads to a dose-dependent decrease in plasma renin activity (PRA) and angiotensin I production. This effect can last for more than 12 hours with higher doses. In hypertensive patients, this compound has been shown to lower blood pressure.[1] Interestingly, while the biochemical effects (inhibition of PRA) are observed, a direct correlation with blood pressure changes is not always consistently found, suggesting a potential role of a 'tissue' compartment in its prolonged antihypertensive effect.[15][16]
Experimental Protocols
Quantification of this compound in Plasma (HPLC with Fluorescence Derivatization)
While a specific, detailed protocol for this compound is not publicly available, a general workflow can be outlined based on established methods for similar analyses.[15]
Methodology:
-
Sample Preparation: Plasma samples are collected and stored appropriately. A liquid-liquid extraction is performed to isolate this compound from plasma components.
-
Derivatization: The extracted this compound is reacted with a fluorescent labeling agent to enhance its detection by a fluorescence detector.
-
HPLC Analysis: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18). An appropriate mobile phase is used to separate this compound from other components.
-
Detection and Quantification: The fluorescence of the derivatized this compound is measured as it elutes from the column. The concentration is determined by comparing the signal to a standard curve of known this compound concentrations.
Plasma Renin Activity (PRA) Assay
PRA is a key pharmacodynamic marker for renin inhibitors. It is typically measured using an immunoradiometric assay (IRMA) or an enzyme-linked immunosorbent assay (ELISA).[5][15]
Methodology:
-
Sample Collection: Blood is collected in tubes containing EDTA to prevent coagulation and inhibit angiotensin-converting enzyme.[5]
-
Angiotensin I Generation: The plasma is incubated at 37°C for a specific period to allow the endogenous renin to cleave angiotensinogen, generating angiotensin I.[5]
-
Stopping the Reaction: The enzymatic reaction is stopped, typically by cooling the sample.
-
Quantification of Angiotensin I: The amount of generated angiotensin I is quantified using a competitive immunoassay (IRMA or ELISA) with antibodies specific to angiotensin I.[5][15] The results are expressed as the mass of angiotensin I generated per unit of plasma per hour of incubation (e.g., ng/mL/h).[5]
Clinical Trial Protocol in Essential Hypertension
The following outlines a typical study design for evaluating the efficacy and safety of this compound in patients with essential hypertension, based on published clinical trials.[1]
Study Design: Double-blind, randomized, placebo-controlled, crossover or parallel-group study.
Patient Population: Adult patients with a diagnosis of mild to moderate essential hypertension.
Methodology:
-
Washout Period: Patients discontinue their current antihypertensive medications for a specified period (e.g., 3 weeks).[1]
-
Placebo Run-in: A single-blind placebo period (e.g., 1 week) is implemented to establish a stable baseline blood pressure.[4]
-
Randomization: Patients are randomly assigned to receive either this compound (at various doses) or a placebo.
-
Treatment Period: Patients receive the assigned treatment for a defined duration (e.g., 8 days).[1][4] In some studies, a diuretic may be added to the treatment regimen to assess synergistic effects.[1]
-
Assessments:
-
Blood Pressure and Heart Rate: Measured at regular intervals throughout the study.
-
Pharmacokinetic Sampling: Blood samples are collected at various time points to determine the plasma concentration of this compound.
-
Pharmacodynamic Sampling: Blood samples are collected to measure plasma renin activity (PRA) and other biomarkers of the RAAS.
-
Safety and Tolerability: Adverse events are monitored and recorded throughout the study.
-
Conclusion
This compound is a well-characterized, potent, and specific inhibitor of human renin. Its chemical structure and physicochemical properties have been extensively documented. While its pharmacokinetic profile is marked by low oral bioavailability and high clearance, it demonstrates clear pharmacodynamic effects on the renin-angiotensin-aldosterone system, leading to a reduction in blood pressure. The experimental methodologies for its quantification and the evaluation of its pharmacological effects are based on established analytical and clinical procedures. This technical guide provides a comprehensive overview for researchers and professionals involved in the development of antihypertensive therapies.
References
- 1. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jacc.org [jacc.org]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. fybreeds.com [fybreeds.com]
- 5. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 6. Activity assays and immunoassays for plasma Renin and prorenin: information provided and precautions necessary for accurate measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample collection and processing for the assay of plasma renin activity. A comparison of anticoagulants and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jacc.org [jacc.org]
- 9. Green HPLC-Fluorescence detection method for concurrent analysis of Tamsulosin hydrochloride and Tolterodine tartrate in dosage forms and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ovid.com [ovid.com]
- 13. Renal and systemic effects of continued treatment with renin inhibitor this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. Effects of an orally active renin inhibitor, Ro 42-5892, in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a rapid HPLC- fluorescence method for simultaneous determination of venlafaxine and its major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Remikiren's Precision Targeting of Renin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the renin inhibitor, remikiren, and its target, the enzyme renin. The document details the specific binding site, quantitative binding affinities, and the experimental methodologies used to determine these parameters. Visualizations of the renin-angiotensin signaling pathway, the this compound-renin binding interaction, and a typical experimental workflow are provided to facilitate a deeper understanding of this compound's mechanism of action.
Introduction to this compound and Renin
This compound is a potent and highly specific, second-generation peptidomimetic inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the entire RAAS cascade, leading to vasodilation and a reduction in blood pressure.[2] The high specificity of this compound for renin minimizes off-target effects, making it a valuable tool for studying the physiological roles of the RAAS and a promising candidate for the treatment of hypertension.[3]
Renin is an aspartic protease primarily synthesized and secreted by the juxtaglomerular cells of the kidney.[4] Its active site contains two crucial aspartic acid residues, Asp32 and Asp215, which are essential for its catalytic activity. The enzyme's substrate-binding cleft accommodates the N-terminal portion of angiotensinogen, cleaving the Leu-Val bond to release angiotensin I.
Quantitative Analysis of this compound-Renin Binding
The interaction between this compound and human renin has been characterized by strong binding affinity. The following table summarizes the key quantitative data obtained from various in vitro assays.
| Parameter | Value | Method | Reference |
| IC50 | 0.7 nM | In vitro enzyme inhibition assay | [3] |
| Ki | 0.7 nM | BindingDB | [5] |
| Kd | 0.13 nM | BindingDB | [5] |
The this compound Binding Site on Renin
The precise binding site of this compound on human renin has been elucidated through X-ray crystallography of the this compound-renin complex (PDB ID: 3D91).[5][6] this compound occupies the active site cleft of renin, engaging in a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.
Key Interacting Residues
The following table details the specific amino acid residues of renin that form significant interactions with this compound, as determined from the crystal structure.
| Interaction Type | Renin Residues Involved |
| Hydrogen Bonds | Asp32, Gly34, Ser76, Thr77, Asp215, Gly217, Ser219 |
| Hydrophobic Interactions | Tyr75, Phe117, Val120, Leu218, Tyr220, Ile221 |
Visualization of the Binding Interaction
The following diagram illustrates the key interactions between this compound and the active site residues of renin.
Caption: Key interactions between this compound and renin active site residues.
Experimental Protocols
The determination of this compound's binding affinity for renin involves a series of well-established experimental protocols. A typical workflow for a fluorometric enzyme inhibition assay is described below.
Fluorometric Renin Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of renin using a fluorogenic substrate.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., a FRET-based peptide)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
This compound (or other test inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human renin in assay buffer.
-
Prepare a stock solution of the fluorogenic renin substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in assay buffer to generate a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Renin solution (to a final concentration in the low nanomolar range)
-
This compound solution (at varying concentrations) or vehicle control (for no-inhibitor wells).
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the fluorogenic renin substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for determining the inhibitory activity of this compound.
Caption: A typical experimental workflow for a renin inhibition assay.
This compound in the Context of the Renin-Angiotensin System
This compound's therapeutic effect stems from its ability to inhibit the initial, rate-limiting step of the Renin-Angiotensin System (RAAS). The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.
Caption: The RAAS pathway showing this compound's inhibition of renin.
Conclusion
This compound's potent and specific inhibition of renin is a direct result of its high-affinity binding to the enzyme's active site. The detailed understanding of this interaction at a molecular level, supported by quantitative binding data and robust experimental protocols, provides a solid foundation for the rational design of next-generation renin inhibitors and for further research into the therapeutic potential of targeting the Renin-Angiotensin System. This technical guide serves as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and cardiovascular research.
References
- 1. assaygenie.com [assaygenie.com]
- 2. abcam.com [abcam.com]
- 3. Discovery of this compound as the first orally active renin inhibitor [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. rcsb.org [rcsb.org]
- 6. 3d91 - Human renin in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
The Pharmacodynamics of Remikiren: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1] As the first step in the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen to angiotensin I by renin is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor and a key regulator of blood pressure and electrolyte balance. By directly targeting renin, this compound offers a distinct mechanism of action for the management of hypertension compared to other RAAS-inhibiting agents such as angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, dose-dependent effects on the RAAS cascade and blood pressure, and detailed methodologies of key experimental protocols.
Core Mechanism of Action
This compound exerts its pharmacological effect by binding to the active site of renin, thereby preventing the enzymatic cleavage of angiotensinogen to angiotensin I. This direct inhibition leads to a significant reduction in plasma renin activity (PRA) and, consequently, a decrease in the downstream production of angiotensin II and aldosterone.[2][3] Several in vivo experiments have confirmed that this compound is specific for renin and does not lower arterial pressure through unrelated mechanisms.[1]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention
Caption: The RAAS pathway, illustrating how this compound inhibits renin to block the conversion of angiotensinogen to angiotensin I.
Quantitative Pharmacodynamic Effects
The inhibitory effects of this compound on the RAAS and its consequent impact on blood pressure are dose-dependent. The following tables summarize the quantitative data from various clinical studies.
In Vitro and In Vivo Potency
| Parameter | Value | Species | Condition | Reference |
| IC50 (for human renin) | 0.7 nmol/L | Human | In vitro | [3] |
| IC50 (for Angiotensin I production) | 0.5 ng/mL (0.8 nM) | Human | In vivo | [3] |
Dose-Dependent Effects on Plasma Renin Activity (PRA) and Angiotensin II
Studies in healthy volunteers and hypertensive patients have demonstrated a consistent, dose-dependent reduction in PRA and angiotensin I production following oral administration of this compound.[4]
| Oral Dose | Change in PRA | Change in Angiotensin II | Study Population | Reference |
| 100 - 800 mg | Dose-dependent decrease | Dose-dependent decrease | Healthy Volunteers | [4] |
| 600 mg | Effective inhibition 24h post-dose | Reduced only during the first hours | Hypertensive Patients | [2] |
Effects on Blood Pressure in Hypertensive Patients
While this compound as a monotherapy showed limited efficacy in reducing blood pressure in some short-term studies, its antihypertensive effect was markedly potentiated when administered in combination with a diuretic like hydrochlorothiazide.[2]
| Treatment | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Study Population | Reference |
| This compound (600 mg) alone | No significant change | No significant change | Hypertensive Patients | [2] |
| This compound (600 mg) + Hydrochlorothiazide (12.5 or 25 mg) | Marked reduction | Marked reduction | Hypertensive Patients | [2] |
| This compound (600 mg o.i.d. for 8 days) | Peak fall in MAP of 11.2 ± 0.8% | - | Hypertensive Patients (normal or impaired renal function) | [5] |
Effects on Aldosterone
As a downstream consequence of reduced angiotensin II levels, this compound has been shown to decrease plasma aldosterone concentrations.
| Oral Dose | Change in Plasma Aldosterone | Study Population | Reference |
| 600 mg | Fell significantly | Hypertensive Patients |
Experimental Protocols
Measurement of Plasma Renin Activity (PRA)
The determination of PRA is a critical endpoint in assessing the pharmacodynamic effect of renin inhibitors. A common method employed in clinical trials is the radioimmunoassay (RIA) for angiotensin I.[6][7]
Principle: Plasma renin activity is quantified by measuring the rate of angiotensin I generation from endogenous angiotensinogen when plasma is incubated under controlled conditions. The amount of angiotensin I produced is then measured by a competitive radioimmunoassay.[6]
Detailed Methodology:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA). It is crucial to handle the samples at room temperature to prevent cryoactivation of prorenin, which can lead to falsely elevated PRA values.[8]
-
Plasma Separation: Plasma is separated by centrifugation at room temperature.[8]
-
Incubation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C for a specific period (e.g., 1.5 to 3 hours) to allow for the enzymatic generation of angiotensin I by renin. The other aliquot is kept at 4°C to serve as a blank, inhibiting renin activity. The incubation is typically performed at an optimal pH for renin activity (around 5.5-6.0), and inhibitors of angiotensin-converting enzyme and angiotensinases are added to prevent the degradation of the newly formed angiotensin I.[6]
-
Radioimmunoassay (RIA):
-
A known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) is mixed with a specific antibody against angiotensin I.
-
The plasma incubates (both the 37°C sample and the 4°C blank) are then added to this mixture. The unlabeled angiotensin I in the plasma competes with the radiolabeled angiotensin I for binding to the antibody.
-
After reaching equilibrium, the antibody-bound angiotensin I is separated from the free angiotensin I (e.g., using charcoal dextran).
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
-
Quantification: The concentration of angiotensin I in the plasma samples is determined by comparing the results to a standard curve generated with known amounts of unlabeled angiotensin I. PRA is then expressed as the amount of angiotensin I generated per unit of volume per unit of time (e.g., ng/mL/hr).[9]
Measurement of Angiotensin II
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of angiotensin II in plasma.[10][11][12]
Principle: This method involves the extraction of angiotensin II from plasma, followed by separation using liquid chromatography and detection and quantification by tandem mass spectrometry.
Detailed Methodology:
-
Sample Preparation:
-
Blood is collected into chilled tubes containing EDTA and a cocktail of peptidase inhibitors to prevent the degradation of angiotensin II.
-
Plasma is separated by refrigerated centrifugation.
-
-
Solid-Phase Extraction (SPE): Angiotensin II is extracted and concentrated from the plasma using a solid-phase extraction cartridge (e.g., C18). This step removes interfering substances from the plasma matrix.[10]
-
Liquid Chromatography (LC): The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The angiotensin II is separated from other components on a reversed-phase column.
-
Tandem Mass Spectrometry (MS/MS):
-
The eluent from the LC column is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
In the first mass analyzer (Q1), a specific precursor ion corresponding to the mass-to-charge ratio (m/z) of angiotensin II is selected.
-
This precursor ion is then fragmented in a collision cell (Q2).
-
In the second mass analyzer (Q3), specific product ions characteristic of angiotensin II are selected and detected.
-
-
Quantification: The concentration of angiotensin II in the sample is determined by comparing the peak area of the specific product ions to that of a known amount of a stable isotope-labeled internal standard, using a calibration curve.[13]
Clinical Trial Workflow
The investigation of a novel renin inhibitor like this compound typically follows a structured clinical trial workflow to assess its safety, tolerability, and efficacy.
Caption: A simplified workflow diagram illustrating the key phases of a typical randomized, placebo-controlled clinical trial for a renin inhibitor.
Conclusion
This compound is a potent and specific inhibitor of renin, the rate-limiting enzyme in the RAAS. Its pharmacodynamic profile is characterized by a dose-dependent reduction in plasma renin activity, leading to decreased levels of angiotensin II and aldosterone. While its antihypertensive effect as a monotherapy may be modest in short-term studies, it is significantly enhanced when combined with diuretics. The development of this compound and other renin inhibitors has provided valuable insights into the role of the RAAS in cardiovascular regulation and has paved the way for novel therapeutic strategies in the management of hypertension. This technical guide has provided a detailed overview of the pharmacodynamics of this compound, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Renal and systemic effects of continued treatment with renin inhibitor this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS assay for analysis of equilibrium angiotensin II in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Remikiren IC50 Value Determination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the determination of the half-maximal inhibitory concentration (IC50) of Remikiren, a potent and specific inhibitor of the enzyme renin. The document outlines the quantitative IC50 values reported in the literature, details the experimental methodologies for its determination, and illustrates the relevant biological pathways.
Quantitative IC50 Data for this compound
The inhibitory potency of this compound against renin has been determined in both in vitro enzymatic assays and in clinical settings. The IC50 value is a critical parameter for assessing the efficacy of this antihypertensive agent.
| Parameter | Value | Species/System | Method | Reference |
| IC50 | 0.7 nmol/l | Human Renin (in vitro) | Not Specified | [1] |
| IC50 | 0.5 ng/ml (0.8 nM) | Hypertensive Patients (in vivo) | Emax-model correlation of plasma concentration and Angiotensin I production inhibition | [2][3] |
Experimental Protocols for IC50 Determination
The determination of this compound's IC50 is typically performed using in vitro renin inhibitor screening assays. These assays measure the enzymatic activity of renin in the presence of varying concentrations of the inhibitor. Two common methods are detailed below.
Fluorometric Renin Inhibitor Screening Assay
This method provides a convenient and high-throughput approach for screening renin inhibitors.[4][5]
Principle: The assay utilizes a synthetic peptide substrate that mimics the natural substrate for renin, angiotensinogen.[4][5] This peptide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is released from the proximity of the quencher, resulting in a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the activity of renin.
Experimental Workflow:
Caption: Workflow for a fluorometric renin inhibitor assay to determine this compound's IC50.
High-Performance Liquid Chromatography (HPLC) Based Assay
This method offers a direct measurement of the product of the renin-catalyzed reaction.[6]
Principle: The assay measures the formation of Angiotensin I from a synthetic or natural renin substrate (tetradecapeptide or angiotensinogen).[6] The reaction is stopped after a specific incubation time, and the reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the amount of Angiotensin I produced. The inhibitory effect of this compound is determined by the reduction in Angiotensin I formation.
Experimental Workflow:
Caption: Workflow for an HPLC-based renin inhibition assay for this compound IC50 determination.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting renin, the enzyme that catalyzes the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[7] This system plays a crucial role in regulating blood pressure and fluid balance.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.[7] This leads to vasodilation and a reduction in blood pressure. The high specificity of this compound for renin makes it a targeted therapeutic agent for the management of hypertension.[1][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Determination of in vitro activity renin inhibitors by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. go.drugbank.com [go.drugbank.com]
Methodological & Application
Application Notes and Protocols for Remikiren In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remikiren is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1][2][3][4][5][6][7] The inhibition of renin offers a targeted approach for the treatment of hypertension and other cardiovascular diseases.[1][2][8][9] Accurate and reproducible in vitro enzyme inhibition assays are crucial for the characterization of renin inhibitors like this compound. These application notes provide a detailed protocol for determining the inhibitory activity of this compound against human renin using a fluorescence resonance energy transfer (FRET)-based assay.
Data Presentation
Inhibitory Potency of this compound
The following table summarizes the in vitro inhibitory potency of this compound against human renin.
| Compound | Target Enzyme | Assay Principle | IC50 (nmol/L) | Reference |
| This compound | Human Renin | Not Specified | 0.7 | [1][2] |
Note: The IC50 value is a measure of the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity under the specified assay conditions. It is dependent on experimental conditions such as substrate concentration.
Signaling Pathway
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. This compound targets the initial, rate-limiting step of this cascade.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Protocols
In Vitro Renin Inhibition Assay using a FRET-based Method
This protocol describes a common and sensitive method for measuring the inhibitory activity of this compound on renin. The assay utilizes a synthetic FRET peptide substrate that is cleaved by renin, resulting in a fluorescent signal.
1. Materials and Reagents:
-
Human recombinant renin
-
FRET-based renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 1 mM EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation and emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL)
2. Experimental Workflow:
Caption: Workflow for a FRET-based in vitro renin inhibition assay.
3. Detailed Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the human recombinant renin in the assay buffer to the desired stock concentration. Aliquot and store at -80°C.
-
Reconstitute the FRET substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Protocol:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM.
-
In a 96-well black microplate, add 2 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells.
-
Prepare a working solution of human renin in the assay buffer. The final concentration in the well should be optimized for linear reaction kinetics.
-
Add 98 µL of the renin solution to each well containing the inhibitor or DMSO.
-
Mix gently and pre-incubate the plate for 15 minutes at 37°C.
-
Prepare a working solution of the FRET substrate in the assay buffer. The final concentration should be at or near the Km value for renin.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately start monitoring the increase in fluorescence in a microplate reader at 37°C. Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes.
-
4. Data Analysis:
-
Calculate the Rate of Reaction: Determine the initial velocity (rate) of the reaction for each well by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition:
-
The percent inhibition for each this compound concentration is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Alternative Assay Method: HPLC-based Assay
An alternative to FRET-based assays is the use of High-Performance Liquid Chromatography (HPLC) to measure renin activity.[10][11] This method involves the incubation of renin with its natural substrate, angiotensinogen, or a synthetic peptide substrate. The reaction is then stopped, and the product, angiotensin I, is separated and quantified by HPLC.[10] While this method can be more complex and time-consuming, it directly measures the formation of the physiological product.
Conclusion
The provided protocol for a FRET-based in vitro enzyme inhibition assay offers a robust and sensitive method for characterizing the inhibitory activity of this compound against renin. This information is essential for researchers and professionals involved in the discovery and development of novel renin inhibitors for the treatment of cardiovascular diseases.
References
- 1. Discovery of this compound as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Clinical pharmacokinetics and efficacy of renin inhibitors [pubmed.ncbi.nlm.nih.gov]
- 9. jacc.org [jacc.org]
- 10. Determination of in vitro activity renin inhibitors by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of this compound, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Remikiren Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remikiren is a potent and specific inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin system (RAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure.[1] This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the activity of this compound. These assays are crucial for understanding the efficacy of the compound in a cellular context, which is more physiologically relevant than traditional biochemical assays.
Mechanism of Action of this compound
The renin-angiotensin system is a critical regulator of blood pressure and fluid balance. Renin, an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney, cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, which exerts its effects by binding to its receptors, primarily the AT1 receptor. This binding leads to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. This compound directly inhibits the enzymatic activity of renin, thus blocking the entire downstream cascade.
Signaling Pathway of the Renin-Angiotensin System and Inhibition by this compound
Data Presentation
| Assay Type | System | IC50 (nM) | Reference |
| Biochemical Assay | Purified Human Renin | 0.7 | [1] |
| Hypothetical Cell-Based Assay | Calu-6 Cells | To be determined | N/A |
| Hypothetical Cell-Based Assay | As4.1 Cells | To be determined | N/A |
Experimental Protocols
Cell Line Selection
For a cell-based assay of a human renin inhibitor, a human cell line that endogenously expresses renin is ideal. The Calu-6 cell line, a human pulmonary carcinoma cell line, is a suitable choice as it has been shown to express high levels of endogenous human renin mRNA.[2] As a comparative model, the mouse juxtaglomerular cell line As4.1 can also be utilized, as it expresses the renin gene.[3][4][5]
Protocol 1: Cell-Based Renin Activity Assay using FRET
This protocol describes a method to measure the inhibitory effect of this compound on renin activity in a cellular context using a Fluorescence Resonance Energy Transfer (FRET)-based substrate.
Workflow for Cell-Based FRET Assay
Materials:
-
Calu-6 cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black, clear-bottom tissue culture plates
-
Cell lysis buffer (e.g., Triton X-100 based)
-
FRET-based renin substrate
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Seeding:
-
Culture Calu-6 cells in complete medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well black, clear-bottom plate at a density of 5 x 104 cells/well.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).
-
Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis:
-
After incubation, remove the medium containing the compound.
-
Wash the cells once with PBS.
-
Add an appropriate volume of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Renin Activity Measurement:
-
Prepare the FRET-based renin substrate according to the manufacturer's instructions.
-
Add the FRET substrate solution to each well of the plate.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of this compound, determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of renin inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Measurement of Angiotensin I Production from Endogenous Renin
This protocol provides an alternative method to assess this compound's activity by measuring the product of the renin-catalyzed reaction, angiotensin I, in the cell culture supernatant.
Materials:
-
Calu-6 cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
24-well tissue culture plates
-
Angiotensin I ELISA kit
-
Plate reader for ELISA
Procedure:
-
Cell Seeding and Treatment:
-
Seed Calu-6 cells in a 24-well plate and grow to confluence.
-
Wash the cells with serum-free medium.
-
Add fresh serum-free medium containing serial dilutions of this compound or vehicle control to the wells.
-
Incubate for a specified period (e.g., 6-24 hours) at 37°C.
-
-
Supernatant Collection:
-
After incubation, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any cell debris.
-
-
Angiotensin I Quantification:
-
Measure the concentration of angiotensin I in the collected supernatant using a commercially available Angiotensin I ELISA kit.
-
Follow the manufacturer's protocol for the ELISA procedure.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of angiotensin I production for each this compound concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a framework for the cell-based evaluation of this compound's activity. The FRET-based assay provides a direct measure of renin's enzymatic activity within a cellular lysate, while the angiotensin I production assay assesses the functional consequence of renin inhibition in intact cells. The choice of assay will depend on the specific research question and available resources. It is crucial to experimentally determine the IC50 of this compound in the chosen cell line to accurately assess its cellular potency.
References
- 1. Discovery of this compound as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous human renin expression and promoter activity in CALU-6, a pulmonary carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-cell contacts via N-cadherin induce a regulatory renin secretory phenotype in As4.1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Renin Expression by Β1-Integrin in As4.1 Juxtaglomerular Line Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage of Remikiren in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remikiren is a potent and highly specific, orally active inhibitor of the enzyme renin.[1] Developed by Hoffmann-La Roche, it plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance.[2][3] By blocking the initial, rate-limiting step in the RAS cascade, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of the potent vasoconstrictor, angiotensin II. This mechanism makes this compound a subject of significant interest in the research and development of antihypertensive therapies.
These application notes provide a detailed protocol for the oral administration of this compound to rats via gavage, a standard method for precise oral dosing in preclinical studies. The accompanying data and diagrams are intended to support researchers in designing and executing studies involving this compound.
Mechanism of Action: The Renin-Angiotensin System
This compound exerts its pharmacological effect by directly inhibiting renin. The renin-angiotensin system is a hormonal cascade that plays a critical role in regulating blood pressure. When renal blood flow is reduced, juxtaglomerular cells in the kidneys secrete renin. Renin then cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I. Angiotensin-converting enzyme (ACE), found primarily in the lungs, subsequently converts angiotensin I to angiotensin II. Angiotensin II has several physiological effects that increase blood pressure, including vasoconstriction and stimulation of aldosterone secretion from the adrenal cortex, which leads to sodium and water retention. By inhibiting renin, this compound blocks this entire cascade at its origin.
Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.
Pharmacokinetics in Rats
Understanding the pharmacokinetic profile of this compound in rats is crucial for appropriate study design.
| Parameter | Value | Reference |
| Oral Bioavailability | < 6% | [4][5] |
| Time to Peak Plasma Concentration | ~5 minutes | [4][5] |
| Metabolism | Extensive first-pass metabolism | [6] |
| Elimination | Primarily biliary excretion | [6] |
Note: Despite its low oral bioavailability and rapid clearance, this compound has been observed to have a prolonged effect on blood pressure, suggesting retention in a "tissue" compartment, with the kidney showing the highest concentrations of the drug.[5][7]
Oral Gavage Protocol for this compound in Rats
This protocol provides a general guideline for the oral administration of this compound to rats. It should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Excretion and metabolism of this compound, a potent orally active inhibitor of primate renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of this compound, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for Measuring Plasma Renin Activity Following Remikiren Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remikiren is a potent and specific inhibitor of the enzyme renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[1][2] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[3] By directly inhibiting renin, this compound blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in this pathway, leading to a reduction in the downstream production of the potent vasoconstrictor angiotensin II.[3] Consequently, this compound has been investigated for the treatment of hypertension.[1][4]
The assessment of plasma renin activity (PRA) is a fundamental tool for evaluating the pharmacodynamic effect of renin inhibitors like this compound.[5] PRA measurement quantifies the rate of angiotensin I generation in a plasma sample under controlled conditions, providing a functional measure of renin's enzymatic activity.[5] Monitoring PRA is essential for determining the dose-dependent efficacy of this compound and understanding its impact on the RAAS.
These application notes provide detailed protocols for the measurement of PRA in plasma samples from subjects treated with this compound, summarize the expected effects of the treatment on PRA, and offer guidance on data interpretation.
Mechanism of Action of this compound and its Effect on Plasma Renin Activity
This compound is a direct renin inhibitor that competitively binds to the active site of renin, preventing it from cleaving its substrate, angiotensinogen.[2] This inhibition leads to a dose-dependent decrease in PRA.[5] Clinical studies have demonstrated that oral administration of this compound effectively inhibits plasma renin activity.[1][5] While this compound decreases the enzymatic activity of renin, it can lead to a compensatory increase in the concentration of immunoreactive renin in the plasma due to the disruption of the negative feedback loop.[5]
Quantitative Data on Plasma Renin Activity after this compound Treatment
| Dose of this compound (oral) | Peak Plasma Concentration (Cmax) | Inhibition of Angiotensin I Production Rate (IC50) | Effect on Plasma Renin Activity (PRA) |
| 200 mg | 4-6 ng/mL[6] | 0.5 ng/mL (0.8 nM)[6] | Significant inhibition observed.[1][5] |
| 300 mg | 23-27 ng/mL[6] | 0.5 ng/mL (0.8 nM)[6] | Dose-dependent inhibition.[5] |
| 600 mg | 65-83 ng/mL[6] | 0.5 ng/mL (0.8 nM)[6] | Marked and sustained inhibition 24 hours post-dose.[1] |
| 800 mg | 47-48 ng/mL[6] | 0.5 ng/mL (0.8 nM)[6] | Dose-dependent inhibition.[5] |
Signaling Pathway and Experimental Workflow
Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of this compound
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Experimental Workflow for Plasma Renin Activity (PRA) Measurement
Caption: General workflow for the measurement of Plasma Renin Activity (PRA).
Experimental Protocols
Accurate measurement of PRA requires strict adherence to standardized procedures for sample collection, handling, and analysis to minimize pre-analytical and analytical variability.
Patient Preparation and Sample Collection
-
Patient Status: For routine diagnostic purposes, blood should be collected from ambulatory patients who have been upright for at least 30 minutes.
-
Diet: Dietary sodium intake should be noted as it can influence renin levels.
-
Medications: A complete list of current medications should be recorded, as many drugs can interfere with the RAAS.
-
Blood Collection:
-
Collect a minimum of 2 mL of venous blood into an EDTA-containing tube.
-
Crucially, maintain the blood sample at room temperature. Avoid placing the sample on ice or refrigerating it before centrifugation, as low temperatures can cause cryoactivation of prorenin, leading to falsely elevated PRA values.
-
Sample Processing
-
Centrifugation: Centrifuge the blood sample at room temperature (e.g., 2000 x g for 15 minutes) as soon as possible after collection.
-
Plasma Separation: Carefully transfer the plasma to a clean, labeled polypropylene tube.
-
Storage: If the assay is not performed immediately, the plasma should be frozen at -20°C or lower and stored until analysis. Avoid repeated freeze-thaw cycles.
Plasma Renin Activity (PRA) Assay by ELISA
This protocol is based on a competitive ELISA method for the quantification of angiotensin I.
a. Angiotensin I Generation:
-
Thaw the frozen plasma samples at room temperature.
-
For each plasma sample, prepare two aliquots (e.g., 0.5 mL each) in separate tubes.
-
To both tubes, add a protease inhibitor (e.g., PMSF) to prevent the degradation of angiotensin I.
-
Add a generation buffer to adjust the pH of the plasma to approximately 6.0.
-
Incubate one aliquot (Sample A) in a 37°C water bath for a defined period (e.g., 90-180 minutes) to allow for the generation of angiotensin I by renin.
-
Simultaneously, incubate the second aliquot (Sample B) in an ice-water bath (0-4°C) for the same duration to prevent angiotensin I generation. This serves as the baseline control.
-
After incubation, immediately stop the enzymatic reaction in Sample A by placing it on ice.
b. Angiotensin I Quantification (ELISA):
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and the incubated plasma samples (both 37°C and 0°C aliquots) to the wells of an anti-angiotensin I antibody-coated microplate.
-
Add an angiotensin I-biotin conjugate to each well.
-
Incubate the plate, allowing for competitive binding between the angiotensin I in the sample and the biotin-conjugated angiotensin I for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add a streptavidin-enzyme conjugate (e.g., HRP) that will bind to the captured biotinylated angiotensin I.
-
Wash the plate again.
-
Add a chromogenic substrate (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of angiotensin I in the sample.
-
Stop the reaction with a stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
c. Calculation of PRA:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of angiotensin I in both the 37°C and 0°C incubated samples from the standard curve.
-
Calculate the PRA using the following formula:
PRA (ng/mL/h) = ([Angiotensin I at 37°C] - [Angiotensin I at 0°C]) / Incubation Time (in hours)
Plasma Renin Activity (PRA) Assay by Radioimmunoassay (RIA)
This protocol involves the use of radiolabeled angiotensin I to compete with the angiotensin I generated in the plasma sample.
a. Angiotensin I Generation:
-
Follow the same procedure for angiotensin I generation as described in the ELISA protocol (Section 3a). The incubation is typically performed at pH 5.7-6.0 in the presence of angiotensinase and converting enzyme inhibitors (e.g., EDTA, PMSF).
b. Angiotensin I Quantification (RIA):
-
Set up assay tubes for standards, controls, and the incubated plasma samples (both 37°C and 0°C aliquots).
-
Add a specific anti-angiotensin I antibody to each tube.
-
Add a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I) to each tube.
-
Incubate the tubes to allow for competitive binding of labeled and unlabeled angiotensin I to the antibody.
-
Separate the antibody-bound angiotensin I from the free angiotensin I (e.g., using charcoal dextran or a second antibody).
-
Measure the radioactivity of the bound fraction using a gamma counter.
c. Calculation of PRA:
-
Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled angiotensin I standards.
-
Determine the concentration of angiotensin I in the incubated plasma samples from the standard curve.
-
Calculate the PRA using the formula provided in the ELISA protocol (Section 3c).
Data Interpretation
-
Baseline PRA: The baseline PRA level before this compound treatment can provide information about the state of the patient's RAAS.
-
Post-treatment PRA: A significant reduction in PRA following this compound administration confirms the drug's intended pharmacodynamic effect. The magnitude of PRA suppression is expected to be dose-dependent.
-
Considerations:
-
It is important to be aware of the assay methodology used (ELISA vs. RIA) as results may vary between different kits and laboratories.
-
As mentioned, direct renin concentration (DRC) assays measure the mass of renin protein, which is expected to increase with this compound treatment due to the feedback mechanism. In contrast, PRA, which measures enzymatic activity, should decrease. Understanding this distinction is crucial for correct data interpretation.
-
By following these detailed protocols and considering the principles of PRA measurement, researchers and clinicians can accurately assess the pharmacodynamic effects of this compound and its impact on the renin-angiotensin-aldosterone system.
References
- 1. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sociedades.cardiol.br [sociedades.cardiol.br]
- 4. nps.org.au [nps.org.au]
- 5. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Remikiren in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Remikiren is a potent and highly specific, non-peptide, orally active inhibitor of the enzyme renin. The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. This compound, by directly inhibiting the first and rate-limiting step of the RAS cascade, the conversion of angiotensinogen to angiotensin I, offers a targeted therapeutic approach. These application notes provide detailed protocols for the use of this compound in preclinical cardiovascular disease models, specifically focusing on the sodium-depleted primate model, a well-established model for studying the efficacy of RAS inhibitors.
Mechanism of Action
This compound directly binds to the active site of renin, preventing it from cleaving angiotensinogen. This leads to a significant reduction in the production of angiotensin I and, consequently, angiotensin II, the primary effector molecule of the RAS responsible for vasoconstriction, aldosterone release, and sodium retention.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound in a sodium-depleted normotensive squirrel monkey model, a key preclinical model for evaluating renin inhibitors.
Table 1: Effect of Oral Administration of this compound on Mean Arterial Pressure (MAP) in Sodium-Depleted Squirrel Monkeys
| Dose (mg/kg) | Maximal Decrease in MAP (mmHg) |
| 10 | 35 ± 1 |
Data adapted from a comparative study in primates.[2]
Table 2: Effect of Intravenous Administration of this compound on Mean Arterial Pressure (MAP) in Sodium-Depleted Squirrel Monkeys
| Dose (mg/kg) | Maximal Decrease in MAP (mmHg) |
| 1 | 33 ± 3 |
Data adapted from a comparative study in primates.[2]
Table 3: Effect of this compound on Plasma Components of the Renin-Angiotensin System in Sodium-Depleted Squirrel Monkeys
| Treatment | Plasma Renin Activity (PRA) | Immunoreactive Angiotensin II (ir-Ang II) |
| Control | Baseline | Baseline |
| This compound (10 mg/kg, p.o.) | Significantly Decreased | Reduced to low levels |
Qualitative summary based on findings from a comparative study in primates.[3][4]
Experimental Protocols
I. In Vivo Efficacy Assessment in a Sodium-Depleted Squirrel Monkey Model of Hypertension
This protocol describes the induction of a renin-dependent hypertensive state via sodium depletion and the subsequent evaluation of this compound's antihypertensive effects.
1. Animal Model and Housing:
-
Species: Adult squirrel monkeys (Saimiri sciureus) of either sex.
-
Housing: Single housing in stainless steel primate cages in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Access to standard primate chow and water ad libitum prior to the study.
2. Sodium Depletion Protocol:
-
Objective: To activate the renin-angiotensin system by reducing sodium levels.
-
Procedure:
-
Switch the animals to a low-sodium diet (e.g., 0.05% NaCl) for a period of 5-7 days prior to the experiment.[5]
-
On the day before the experiment, administer a single dose of furosemide (5 mg/kg, intramuscularly) to induce diuresis and further deplete sodium levels.[5]
-
Provide free access to water to prevent dehydration.
-
Confirm sodium depletion by monitoring urinary sodium excretion.
-
3. Surgical Implantation of Telemetry Transmitters:
-
Objective: To enable continuous and stress-free monitoring of blood pressure and heart rate.
-
Procedure:
-
Anesthetize the monkey using an appropriate anesthetic regimen (e.g., ketamine/xylazine).
-
Surgically implant a telemetry transmitter (e.g., from Data Sciences International) with the catheter inserted into the abdominal aorta or femoral artery and the transmitter body placed in a subcutaneous pocket on the flank.[6][7]
-
Allow a recovery period of at least one week before initiating the experiment.
-
Monitor the animals for post-operative complications.
-
4. Drug Administration:
-
Oral Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer the this compound suspension via oral gavage at the desired dose (e.g., 10 mg/kg). The volume should be kept to a minimum to avoid discomfort (e.g., 1-2 mL/kg).
-
-
Intravenous Administration:
-
Dissolve this compound in a sterile, isotonic saline solution.
-
Administer via a slow intravenous infusion through a catheterized vein (e.g., saphenous vein) at the desired dose (e.g., 1 mg/kg).
-
5. Blood Sampling and Processing:
-
Objective: To collect plasma for the measurement of renin activity and angiotensin II levels.
-
Procedure:
-
Collect blood samples from a peripheral vein (e.g., femoral or saphenous vein) at baseline (pre-dose) and at specified time points post-dose.
-
Draw approximately 1-2 mL of blood into chilled tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the tubes on ice and centrifuge at 4°C (e.g., 3000 rpm for 15 minutes) to separate the plasma.
-
Aliquot the plasma into cryovials and store at -80°C until analysis.[2]
-
6. Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate data using the telemetry system.
-
Analyze the data to determine the baseline values and the time course of changes following this compound administration.
-
Calculate the maximal change from baseline for each parameter.
-
Perform statistical analysis to compare the effects of this compound with a vehicle control group.
II. Biochemical Assays
1. Plasma Renin Activity (PRA) Assay:
-
Principle: This assay measures the rate of angiotensin I generation from endogenous angiotensinogen by the renin present in the plasma sample.
-
Procedure (Example using a commercial ELISA kit):
-
Thaw plasma samples on ice.
-
Incubate the plasma at 37°C for a specified period (e.g., 1-3 hours) to allow for the generation of angiotensin I.
-
Stop the enzymatic reaction by adding an inhibitor or by placing the samples on ice.
-
Measure the concentration of angiotensin I using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Express PRA as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).
-
2. Immunoreactive Angiotensin II (ir-Ang II) Assay:
-
Principle: This assay quantifies the amount of angiotensin II in the plasma using a specific antibody.
-
Procedure (Example using a commercial ELISA kit):
-
Thaw plasma samples on ice.
-
Extract angiotensin II from the plasma using a solid-phase extraction method (e.g., C18 columns) to remove interfering substances.[2]
-
Elute and dry the extracted angiotensin II.
-
Reconstitute the sample and measure the angiotensin II concentration using a competitive ELISA kit with a highly specific polyclonal antibody against angiotensin II, following the manufacturer's protocol.[2]
-
Express ir-Ang II concentration in pg/mL.
-
Mandatory Visualizations
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a primate model.
References
- 1. awionline.org [awionline.org]
- 2. Renin-angiotensin-aldosterone system function in the pig-to-baboon kidney xenotransplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distribution of this compound, a potent orally active inhibitor of human renin, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of three different potent renin inhibitors in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. altasciences.com [altasciences.com]
- 7. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Remikiren Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials involving Remikiren, a direct renin inhibitor. The protocols outlined below are based on established methodologies for antihypertensive drug evaluation and specific findings from this compound clinical studies.
Mechanism of Action
This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. This mechanism of action leads to vasodilation and a reduction in blood pressure.[1]
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Point of Intervention
The following diagram illustrates the RAAS cascade and the specific point of inhibition by this compound.
Caption: RAAS signaling pathway and this compound's inhibitory action on renin.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize the available quantitative data from early clinical trials of this compound.
Table 1: Pharmacokinetic Parameters of Oral this compound in Hypertensive Patients
| Dose (mg) | Peak Plasma Concentration (Cmax) (ng/mL) |
| 200 | 4 - 6 |
| 300 | 23 - 27 |
| 600 | 65 - 83 |
| 800 | 47 - 48 |
| Data from a multiple-dose study over 8 days.[2][3] |
Table 2: Efficacy of this compound in Hypertensive Patients
| Treatment | Change in Mean Arterial Pressure | Systolic Blood Pressure Change (mmHg) | Diastolic Blood Pressure Change (mmHg) |
| This compound 600 mg (monotherapy, 8 days) | Not statistically significant | Not specified | Not specified |
| This compound 600 mg + Hydrochlorothiazide (12.5 mg or 25 mg, 4 days) | Marked reduction | Not specified | Not specified |
| This compound 600 mg (8 days) | -11.2% (peak fall) | Not specified | Not specified |
| Data compiled from separate studies.[1][2] |
Table 3: Safety Profile of this compound in Clinical Trials
| Adverse Event | Frequency |
| Serious Adverse Events | Not observed |
| Dizziness | 2 complaints (in a study of 29 patients) |
| Mild Gastrointestinal Symptoms | 2 complaints (in a study of 29 patients) |
| Based on available qualitative data from early clinical trials.[1] |
Experimental Protocols
Protocol 1: Assessment of Antihypertensive Efficacy in a Phase II Clinical Trial
This protocol outlines a randomized, double-blind, placebo-controlled, dose-escalation study to evaluate the efficacy and safety of this compound monotherapy in patients with mild to moderate essential hypertension.
1. Study Population:
-
Inclusion Criteria:
-
Male and female subjects aged 18-75 years.
-
Diagnosed with essential hypertension (mean sitting diastolic blood pressure [DBP] ≥ 95 mmHg and < 110 mmHg).
-
Willing to undergo a 2-4 week washout period of any previous antihypertensive medication.
-
Provide written informed consent.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of clinically significant renal, hepatic, or cardiovascular disease (other than hypertension).
-
Pregnant or lactating women.
-
2. Study Design:
-
A 4-week, double-blind, placebo-controlled, parallel-group study.
-
Patients are randomized to one of four treatment arms:
-
Placebo
-
This compound 200 mg once daily
-
This compound 400 mg once daily
-
This compound 600 mg once daily
-
3. Experimental Workflow:
Caption: Workflow for a Phase II clinical trial of this compound.
4. Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in mean sitting trough DBP at week 4.
-
Secondary Endpoints:
-
Change from baseline in mean sitting trough systolic blood pressure (SBP) at week 4.
-
Proportion of patients achieving a target DBP of < 90 mmHg.
-
24-hour ambulatory blood pressure monitoring (ABPM) at baseline and week 4.
-
5. Safety Assessments:
-
Monitoring of adverse events at each visit.
-
Physical examinations.
-
12-lead electrocardiograms (ECGs).
-
Standard clinical laboratory tests (hematology, clinical chemistry, urinalysis).
Protocol 2: Measurement of Plasma Renin Activity (PRA)
1. Principle:
-
This assay measures the enzymatic activity of renin in plasma by quantifying the rate of angiotensin I generation from endogenous angiotensinogen.
2. Sample Collection and Handling:
-
Collect blood in a pre-chilled lavender-top (EDTA) tube.
-
Immediately place the tube on ice.
-
Centrifuge at 4°C within 30 minutes of collection.
-
Separate plasma and freeze at -70°C until analysis.
3. Assay Procedure (ELISA-based):
-
Thaw plasma samples on ice.
-
Divide each sample into two aliquots: one for incubation at 37°C (to allow angiotensin I generation) and one to be kept at 4°C (as a baseline control).
-
Incubate both sets of samples for a defined period (e.g., 90 minutes).
-
Stop the enzymatic reaction by placing the 37°C samples on ice.
-
Quantify the amount of angiotensin I in both aliquots using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate PRA as the difference in angiotensin I concentration between the 37°C and 4°C samples, expressed as ng/mL/hour.
Protocol 3: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
1. Equipment:
-
A validated, automated, non-invasive ABPM device.
-
Appropriate cuff sizes for each patient.
2. Procedure:
-
Fit the patient with the ABPM device and provide instructions on its use and the importance of keeping their arm still during measurements.
-
Program the device to record blood pressure at 20-30 minute intervals during the day (e.g., 7:00 AM to 10:00 PM) and at 30-60 minute intervals during the night (e.g., 10:00 PM to 7:00 AM).
-
The patient should maintain a diary of their activities, posture, and any symptoms during the 24-hour monitoring period.
-
After 24 hours, retrieve the device and download the data for analysis.
3. Data Analysis:
-
Calculate the mean 24-hour, daytime, and nighttime SBP and DBP.
-
Analyze the diurnal variation of blood pressure (dipping status).
-
Correlate blood pressure readings with the patient's activity diary.
Conclusion
The provided application notes and protocols offer a framework for the clinical investigation of this compound. The early clinical trial data suggest that while this compound effectively inhibits plasma renin activity, its antihypertensive effect as a monotherapy may be modest.[1] However, a marked reduction in blood pressure is observed when used in combination with a diuretic.[1] The safety profile from these initial studies appears favorable, with no serious adverse events reported.[2] Further well-designed clinical trials, following the detailed protocols outlined, would be necessary to fully elucidate the therapeutic potential and safety of this compound in the management of hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Renal and systemic effects of continued treatment with renin inhibitor this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Remikiren Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Remikiren in animal studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in plasma concentrations between subjects | Inconsistent oral gavage technique.Variations in fasting state of animals.Formulation instability or non-homogeneity.Genetic variability within the animal strain affecting metabolism. | Ensure all personnel are thoroughly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.Standardize the fasting period before drug administration.Prepare fresh formulations for each experiment and ensure thorough mixing. Consider formulation characterization (e.g., particle size analysis) before administration.Use a well-characterized, inbred animal strain to reduce genetic variability. |
| Low or undetectable plasma concentrations of this compound after oral administration | Significant first-pass metabolism in the liver.[1]Poor absorption from the gastrointestinal (GI) tract.[1]Degradation of this compound in the GI tract.Issues with the analytical method for plasma concentration determination. | Co-administer with a cytochrome P450 inhibitor (use a validated inhibitor for the specific animal model) to assess the impact of hepatic metabolism.Incorporate absorption enhancers in the formulation (see Experimental Protocols section).[2][3]Use enteric-coated formulations to protect this compound from the acidic environment of the stomach.Validate the HPLC or LC-MS/MS method for this compound quantification in plasma, ensuring the limit of quantification is sufficiently low.[1] |
| Lack of correlation between plasma concentration and pharmacodynamic effect (e.g., blood pressure reduction) | This compound may be acting in a 'tissue' compartment, leading to a disconnect between plasma levels and effect.[1][4]The pharmacodynamic effect may be delayed or prolonged.[5]Saturation of plasma protein binding. | Measure this compound concentration in target tissues (e.g., kidney, heart) at various time points post-administration.[4][5]Conduct extended pharmacodynamic monitoring (e.g., continuous blood pressure monitoring via telemetry).Determine the plasma protein binding of this compound in the species being studied. |
| Inconsistent results with absorption enhancers | Inappropriate choice of enhancer for this compound's physicochemical properties.Insufficient concentration of the enhancer at the absorption site.Toxicity or irritation caused by the enhancer affecting gut permeability. | Screen a panel of absorption enhancers with different mechanisms of action (e.g., tight junction modulators, membrane fluidizers).[2][3][6]Optimize the concentration of the selected enhancer in the formulation.Conduct histological examination of the GI tract to assess for any damage caused by the formulation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of this compound in animal models?
A1: The oral bioavailability of this compound is consistently low across various animal species, generally reported to be less than or equal to 6%.[1] This is primarily attributed to a high hepatic clearance, which involves rapid metabolism and biliary and renal excretion of the intact drug.[1]
Q2: Why do I see a rapid peak in plasma concentration shortly after oral administration, followed by a rapid decline?
A2: Studies have shown that a small fraction of an oral dose of this compound is absorbed very quickly, leading to peak plasma concentrations often within 5 minutes of administration.[1] This is followed by a rapid decline due to its high plasma clearance.[1]
Q3: Is there a specific region of the gastrointestinal tract that is best for this compound absorption?
A3: While specific studies on this compound's regional absorption are not extensively published, for peptide-like drugs, targeting the small intestine is a common strategy. This can be achieved through formulation approaches like enteric coatings that dissolve at the pH of the small intestine.
Q4: What are some promising formulation strategies to improve this compound's oral bioavailability?
A4: Several strategies used for other peptide and poorly soluble drugs can be adapted for this compound. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles can protect it from degradation and enhance its absorption.[7][8]
-
Liposomes: These lipid-based vesicles can encapsulate this compound, potentially improving its stability and transport across the intestinal epithelium.[7][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can improve the solubilization and absorption of lipophilic drugs like this compound.[10]
-
Co-administration with enzyme inhibitors: To reduce presystemic metabolism, co-administration with inhibitors of relevant metabolic enzymes can be explored.[3][9]
-
Chemical modification (Prodrugs): Modifying the this compound molecule to create a more absorbable prodrug that converts to the active form in the body is another potential approach.[2]
Q5: What analytical methods are suitable for quantifying this compound in plasma?
A5: A high-performance liquid chromatography (HPLC) method with fluorescence derivatization has been successfully used to quantify this compound in plasma with a limit of quantification of 2 ng/ml.[1] Liquid chromatography-mass spectrometry (LC-MS/MS) would also be a suitable and highly sensitive method.
Experimental Protocols
Protocol 1: Formulation with an Absorption Enhancer (Sodium Caprate)
This protocol describes the preparation of a this compound formulation with sodium caprate, a medium-chain fatty acid known to enhance paracellular transport.
Materials:
-
This compound powder
-
Sodium Caprate (CAS No. 16577-52-9)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose in water)
Procedure:
-
Weigh the required amount of this compound and sodium caprate.
-
Dissolve the sodium caprate in a portion of the vehicle with gentle stirring.
-
Separately, suspend the this compound powder in the remaining vehicle.
-
Slowly add the this compound suspension to the sodium caprate solution while continuously stirring to ensure a homogenous mixture.
-
Adjust the final volume with the vehicle to achieve the desired concentrations of this compound and sodium caprate.
-
Administer the formulation to animals via oral gavage immediately after preparation.
Note: The optimal concentration of sodium caprate should be determined through dose-ranging studies to balance efficacy with potential gastrointestinal toxicity.
Protocol 2: Assessment of Oral Bioavailability in Rats
This protocol outlines a typical crossover study design to determine the oral bioavailability of a this compound formulation.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
Study Design:
-
Phase 1 (Intravenous Administration):
-
Administer a single intravenous (IV) dose of this compound (e.g., 1 mg/kg in a suitable vehicle like saline) to a group of rats via the tail vein.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Washout Period:
-
Allow for a washout period of at least one week to ensure complete elimination of the drug.
-
-
Phase 2 (Oral Administration):
-
Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) to the same group of rats via oral gavage.
-
Collect blood samples at the same time points as in Phase 1.
-
Process and store the plasma samples as described above.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Calculate the Area Under the Curve (AUC) for both the IV and oral routes.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
-
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
-
Quantitative Data Summary
| Animal Model | Dose (Oral) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Oral Bioavailability (F%) | Reference |
| Rat | Not specified | Not specified | ~5 min | ≤ 6% | [1] |
| Dog | Not specified | Not specified | ~5 min | ≤ 6% | [1] |
| Primate (species not specified) | Not specified | Not specified | ~5 min | ≤ 6% | [1] |
| Hypertensive Patients | 200 mg | 4-6 ng/mL | 0.25-2 h | Not Reported | [11] |
| Hypertensive Patients | 300 mg | 23-27 ng/mL | 0.25-2 h | Not Reported | [11] |
| Hypertensive Patients | 600 mg | 65-83 ng/mL | 0.25-2 h | Not Reported | [11] |
| Hypertensive Patients | 800 mg | 47-48 ng/mL | 0.25-2 h | Not Reported | [11] |
Visualizations
Workflow for assessing oral bioavailability of a new this compound formulation.
Strategies to improve this compound's oral bioavailability.
References
- 1. Pharmacokinetics of this compound, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Distribution of this compound, a potent orally active inhibitor of human renin, in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. The Current and Promising Oral Delivery Methods for Protein- and Peptide-Based Drugs [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
Remikiren Stability in Solution: A Technical Support Resource
Disclaimer: This document provides generalized guidance on the stability of Remikiren based on established principles of pharmaceutical stability testing. As specific stability data for this compound is not extensively available in the public domain, the information presented here should be considered as a starting point for experimental design and validation. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Like many complex organic molecules, the stability of this compound in solution can be influenced by several factors, including:
-
pH: The presence of amide and imidazole functional groups in this compound's structure suggests potential susceptibility to acid and base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or fluorescent light may induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents could potentially modify sensitive functional groups within the molecule.
-
Solvent: The choice of solvent can impact the solubility and stability of this compound.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: While specific data is unavailable, general recommendations for storing solutions of similar peptidomimetic compounds are as follows:
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage (months to years), freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
pH: Based on general stability principles for molecules with amide bonds, a pH range of 4-8 is likely to be more favorable for stability than strongly acidic or alkaline conditions.[1] The optimal pH should be determined experimentally.
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to assess the stability of this compound. This method should be able to separate the intact this compound from any potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency in Biological Assays | Degradation of this compound in the experimental solution. | Prepare fresh solutions of this compound before each experiment. Assess the stability of this compound under your specific experimental conditions (e.g., buffer composition, temperature, incubation time) using a stability-indicating HPLC method. |
| Appearance of Unexpected Peaks in HPLC Analysis | Chemical degradation of this compound. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and understand the degradation pathways. This will help in developing a robust stability-indicating method. |
| Precipitation of this compound from Solution | Poor solubility or degradation leading to insoluble products. | Verify the solubility of this compound in your chosen solvent system. Consider using a co-solvent or adjusting the pH to improve solubility. If precipitation occurs upon storage, it may be a sign of degradation. |
| Inconsistent Experimental Results | Instability of this compound stock solutions. | Prepare and qualify new stock solutions. Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. Re-evaluate and validate your storage conditions. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[2] The following is a generalized protocol that should be adapted and optimized for this compound.
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate or acetate buffers (various pH values)
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Dilute the stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound powder and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method. An HPLC method with fluorescence derivatization has been reported for the quantification of this compound in plasma and could be a starting point for method development.[3]
-
-
Data Evaluation:
-
Monitor the decrease in the peak area of the intact this compound.
-
Identify and quantify any degradation products that are formed.
-
Calculate the percentage of degradation.
-
If using an MS detector, obtain mass-to-charge ratios of the degradation products to aid in their identification.
-
Data Presentation
The results of the forced degradation study should be summarized in a table for easy comparison.
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 | 4.5 min |
| 0.1 M NaOH | 8 hours | Room Temp | 45.8% | 3 | 3.2 min |
| Water | 24 hours | 60°C | 5.1% | 1 | 4.5 min |
| 3% H₂O₂ | 24 hours | Room Temp | 8.9% | 1 | 5.1 min |
| Thermal (Solid) | 48 hours | 80°C | 2.5% | 1 | 6.2 min |
| Photolytic | 1.2 million lux hrs | N/A | 12.3% | 2 | 7.8 min |
Visualizations
Caption: A flowchart illustrating the key steps in a forced degradation study.
Caption: this compound inhibits renin, blocking the conversion of angiotensinogen.
References
- 1. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound, a potent orally active inhibitor of human renin, in rat, dog and primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Remikiren Dosage for Maximal Renin Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Remikiren for effective renin inhibition. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit renin?
This compound is a potent and specific, orally active inhibitor of the enzyme renin.[1][2] It acts as a peptidomimetic, directly binding to the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I.[3] This is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), and its inhibition leads to a decrease in downstream angiotensin II production and subsequent physiological effects.
Q2: What is the recommended starting dosage for this compound in preclinical in vivo studies?
Preclinical oral dosages of this compound have varied depending on the animal model. For instance, in sodium-depleted marmosets, oral doses of 1 and 3 mg/kg have been shown to produce complete inhibition of plasma renin activity (PRA) for 6 and 24 hours, respectively.[4] Due to its low oral bioavailability (generally below 1% to 6%), intravenous administration may be considered for more precise dose-response studies.[2][5] For initial in vivo experiments, a dose-finding study is highly recommended to determine the optimal dosage for the specific animal model and experimental conditions.
Q3: What is a typical IC50 value for this compound?
The in vitro IC50 value for this compound against human renin is approximately 0.7 nM to 0.8 nM.[6][7] This indicates high potency in inhibiting renin activity.
Q4: How should this compound be prepared and stored for experimental use?
For in vitro assays, this compound can be dissolved in solvents like methanol, DMSO, or ethanol.[8] It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration. Due to its limited stability in solution, it is advisable to prepare solutions fresh on the day of the experiment.
Troubleshooting Guides
Issue 1: Higher than expected Plasma Renin Activity (PRA) after this compound administration in vivo.
-
Potential Cause 1: Low Bioavailability. this compound has very low oral bioavailability.[2][5] The administered oral dose may not be achieving sufficient plasma concentrations for maximal inhibition.
-
Solution: Consider increasing the oral dose, or for more controlled experiments, switch to intravenous administration to ensure adequate systemic exposure.[5]
-
-
Potential Cause 2: Rapid Metabolism and Clearance. this compound is subject to rapid metabolism and has a high clearance rate.[2]
-
Solution: Measure PRA at earlier time points post-administration. A time-course experiment is essential to capture the window of maximal inhibition.
-
-
Potential Cause 3: Issues with PRA Assay. Inaccurate PRA measurement can lead to misleading results.
Issue 2: Inconsistent results in in vitro renin inhibition assays.
-
Potential Cause 1: this compound Degradation. this compound may not be stable in the assay buffer over the incubation period.
-
Solution: Prepare fresh this compound stock solutions for each experiment. Minimize the time the compound is in solution before being added to the assay.
-
-
Potential Cause 2: Assay Conditions. The pH and temperature of the assay can significantly impact enzyme activity and inhibitor binding.[1]
-
Solution: Strictly adhere to the optimized conditions outlined in the In Vitro Renin Inhibition Assay protocol. Ensure consistent pH and temperature across all wells and experiments.
-
-
Potential Cause 3: Pipetting Errors or Reagent Mixing. Inaccurate pipetting or insufficient mixing can lead to high variability.
-
Solution: Use calibrated pipettes and ensure thorough but gentle mixing of reagents in the assay plate.[8]
-
Issue 3: No significant reduction in blood pressure despite observed renin inhibition.
-
Potential Cause: Complex Blood Pressure Regulation. Blood pressure is regulated by multiple pathways, not just the RAAS. In some hypertensive models or patient populations, other mechanisms may be more dominant.
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral this compound in Hypertensive Patients
| Parameter | 200 mg Dose | 300 mg Dose | 600 mg Dose | 800 mg Dose | Reference |
| Mean Cmax (ng/mL) | 4 - 6 | 23 - 27 | 65 - 83 | 47 - 48 | [6][10] |
| Time to Cmax (hours) | 0.25 - 2 | 0.25 - 2 | 0.25 - 2 | 0.25 - 2 | [6][10] |
| Oral Bioavailability | < 1% | < 1% | < 1% | < 1% | [1][5] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (Human Renin) | 0.7 - 0.8 nM | [6][7] |
Experimental Protocols
Detailed Methodology for In Vitro Renin Inhibition Assay
This protocol is adapted from commercially available renin inhibitor screening assay kits.[8]
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., based on FRET)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 335-345 nm, Emission: 485-510 nm)
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the dose-response curve.
-
Dilute the human recombinant renin and the fluorogenic substrate in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup (in triplicate):
-
Background Wells: Add 20 µL of substrate, 160 µL of assay buffer, and 10 µL of solvent.
-
100% Initial Activity Wells: Add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of solvent.
-
Inhibitor Wells: Add 20 µL of substrate, 150 µL of assay buffer, and 10 µL of the corresponding this compound dilution.
-
-
Initiate Reaction:
-
Add 10 µL of diluted renin to the "100% Initial Activity" and "Inhibitor" wells.
-
Gently shake the plate for 10 seconds to mix.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 15 minutes.
-
-
Measurement:
-
Read the fluorescence on the plate reader at the specified wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "100% Initial Activity" wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Detailed Methodology for In Vivo Plasma Renin Activity (PRA) Measurement
This protocol is based on established methods for PRA determination.[3][9]
Materials:
-
EDTA blood collection tubes
-
Refrigerated centrifuge
-
-80°C freezer
-
Plasma Renin Activity ELISA or RIA kit
-
Water bath at 37°C
-
Ice bath
Procedure:
-
Sample Collection:
-
Administer this compound to the experimental animal at the desired dose and route.
-
At the designated time points, collect whole blood into EDTA tubes. It is critical to note the posture of the animal at the time of collection.[3]
-
-
Plasma Separation:
-
Immediately after collection, centrifuge the blood at room temperature.
-
Carefully transfer the plasma to a clean, labeled tube.
-
-
Sample Storage:
-
PRA Assay (using a commercial kit):
-
Follow the specific instructions provided with the PRA assay kit. Generally, the procedure involves:
-
Thawing the plasma samples on ice.
-
Dividing each plasma sample into two aliquots.
-
Incubating one aliquot at 37°C and the other on ice for a specified time (e.g., 90 minutes). This allows for the generation of Angiotensin I in the 37°C sample by the endogenous renin.
-
Stopping the enzymatic reaction.
-
Quantifying the amount of Angiotensin I generated in both aliquots using ELISA or RIA.
-
-
-
Data Calculation:
-
The PRA is calculated as the difference in Angiotensin I concentration between the 37°C and the ice-incubated samples, expressed as ng of Angiotensin I generated per mL of plasma per hour (ng/mL/h).
-
Visualizations
Caption: Mechanism of this compound action on the Renin-Angiotensin-Aldosterone System.
Caption: Experimental workflow for assessing this compound's renin inhibition.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Methodologic problems in plasma renin activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labcorp.com [labcorp.com]
- 4. jacc.org [jacc.org]
- 5. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma Renin Measurement in the Management of Hypertension: The V and R Hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Activity assays and immunoassays for plasma Renin and prorenin: information provided and precautions necessary for accurate measurement. | Semantic Scholar [semanticscholar.org]
troubleshooting inconsistent results in Remikiren experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remikiren. The information is designed to help address common issues and inconsistencies that may arise during in vitro experiments.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
Issue 1: Higher than expected IC50 value (Lower than expected potency)
-
Question: My IC50 value for this compound is significantly higher than the reported literature value (approx. 0.7 nM). What could be the cause?
-
Answer: Several factors can lead to an apparent decrease in this compound's potency. Consider the following possibilities:
-
This compound Solubility: this compound has very low water solubility.[1] If it is not fully dissolved in your assay buffer, the actual concentration in solution will be lower than the nominal concentration, leading to a higher calculated IC50. Ensure your stock solution in DMSO is fully dissolved before further dilution and that the final DMSO concentration in the assay is consistent and low enough to not affect enzyme activity.
-
Enzyme Activity: The activity of your renin enzyme preparation might be suboptimal. Verify the enzyme's activity with a positive control inhibitor and ensure it is stored correctly, typically at -80°C in aliquots to avoid repeated freeze-thaw cycles.[2][3]
-
Assay Conditions: The pH of the assay buffer is critical for renin activity, with an optimal range generally between 6.0 and 8.0 depending on the substrate.[2][4] Deviations from the optimal pH can reduce enzyme activity and affect inhibitor binding. Also, ensure the incubation temperature is optimal, typically 37°C.[4]
-
Substrate Concentration: For competitive inhibitors, the calculated IC50 is dependent on the substrate concentration.[2] Ensure you are using a substrate concentration at or below the Km for renin to get an accurate IC50 value.
-
Issue 2: High Variability Between Replicate Wells
-
Question: I am observing significant variability in the results between my replicate wells for the same this compound concentration. What are the likely causes?
-
Answer: High variability often points to issues with assay setup and execution. Here are some common culprits:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can introduce significant errors. Use calibrated pipettes and proper pipetting techniques.
-
Incomplete Mixing: Ensure all components in the wells are thoroughly mixed after adding each reagent. Inadequate mixing can lead to localized differences in reaction rates.
-
Edge Effects: In microplates, wells at the edge can be prone to evaporation, leading to changes in reagent concentrations. To mitigate this, consider not using the outermost wells or filling them with buffer.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation. Temperature gradients across the plate can cause variations in enzyme activity.
-
Issue 3: Assay Signal is Too Low or Absent
-
Question: I am not getting a strong signal in my assay, even in the control wells without an inhibitor. What should I check?
-
Answer: A weak or absent signal usually indicates a problem with one of the core assay components or the detection method:
-
Inactive Enzyme: The renin may have lost its activity due to improper storage or handling.[2][3] Test the enzyme with a known substrate and without any inhibitor to confirm its activity.
-
Substrate Degradation: The substrate, particularly if it's a peptide, can degrade over time. Ensure it has been stored correctly and is within its expiration date.
-
Incorrect Wavelengths: If you are using a fluorescence-based assay, double-check that the excitation and emission wavelengths on your plate reader are set correctly for the specific fluorophore used in your substrate.
-
Buffer Composition: Components in your buffer could be interfering with the assay. For example, high concentrations of certain salts or detergents can inhibit enzyme activity.
-
Issue 4: Inconsistent Results Across Different Experiments
-
Question: My results with this compound are not reproducible from one experiment to the next. What factors should I standardize?
-
Answer: Lack of reproducibility is often due to subtle variations in experimental conditions. To improve consistency:
-
Reagent Preparation: Prepare fresh dilutions of the enzyme, substrate, and this compound for each experiment from validated stock solutions. Avoid using previously diluted reagents that may have degraded.
-
Sample Handling: If using plasma samples, be aware that renin is sensitive to cryoactivation (the conversion of prorenin to renin at low temperatures), which can falsely elevate renin activity.[5] Handle and store plasma samples consistently and as recommended by assay protocols.
-
Standard Operating Procedure (SOP): Follow a strict SOP for all steps of the assay, from reagent preparation to data analysis. This includes incubation times, temperatures, and the order of reagent addition.
-
Control for Sodium and Potassium Levels: When working with plasma samples, be aware that sodium and potassium levels can influence renin activity.[6]
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nmol/L) | Reference |
| This compound | Human Renin | In Vitro Inhibition | 0.7 | [7] |
Table 2: Key Pharmacokinetic and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Water Solubility | 0.0213 mg/mL | [1] |
| LogP | 2.42 | [1] |
| Protein Binding | 83% | [8] |
| Oral Bioavailability | <1% | [9] |
| Route of Elimination | Primarily biliary | |
| Half-life | Not Available | [1] |
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the IC50 of this compound using a commercially available renin inhibitor screening assay kit with a FRET-based substrate.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., linked to EDANS and Dabcyl)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[2]
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
Dilute the human recombinant renin in cold assay buffer to the desired concentration. Keep on ice.
-
Thaw the renin substrate and keep it protected from light.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer and the substrate.
-
Control Wells (No Inhibitor): Add assay buffer, substrate, and the same volume of DMSO as in the inhibitor wells.
-
Inhibitor Wells: Add assay buffer, substrate, and the various dilutions of this compound.
-
-
Initiate the Reaction:
-
Add the diluted renin to the control and inhibitor wells to start the reaction. The final volume in all wells should be the same.
-
Mix the plate gently for 10-15 seconds.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Measurement:
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl substrates).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each this compound concentration relative to the control wells.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in the Renin-Angiotensin System.
Caption: Troubleshooting workflow for inconsistent this compound experiment results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abcam.com [abcam.com]
- 4. demeditec.com [demeditec.com]
- 5. labcorp.com [labcorp.com]
- 6. Factors affecting the aldosterone/renin ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound | C33H50N4O6S | CID 6324659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Remikiren in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Remikiren in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly specific, non-peptide inhibitor of the enzyme renin.[1] Renin is the rate-limiting enzyme in the renin-angiotensin system (RAS), responsible for converting angiotensinogen to angiotensin I. By inhibiting renin, this compound effectively blocks the entire downstream cascade, leading to reduced levels of angiotensin II and its physiological effects.[1][2]
Q2: What are the potential off-target effects of this compound in cell culture?
While this compound is designed to be highly specific for renin, like any small molecule inhibitor, it has the potential for off-target effects, especially at higher concentrations. Specific off-target interactions for this compound in cell culture have not been extensively documented in publicly available literature. However, potential off-target effects of small molecule inhibitors can include:
-
Inhibition of other enzymes: Cross-reactivity with other structurally related enzymes.
-
Interaction with receptors: Binding to cell surface or intracellular receptors.
-
Modulation of ion channel activity: As observed with other RAS modulators, there is a possibility of interaction with various ion channels.[3]
-
Induction of cellular stress pathways: High concentrations of any compound can induce stress responses, leading to cytotoxicity.
Q3: What is a typical concentration range for using this compound in cell culture?
The optimal concentration of this compound will be cell-line specific and depend on the expression and activity of renin in the chosen model. The IC50 for this compound's inhibition of human renin enzymatic activity is approximately 0.8 nM.[4][5] For cell-based assays, a starting point for concentration ranges could be from low nanomolar (e.g., 1-10 nM) to investigate on-target effects, up to the low micromolar range to assess potential off-target cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint.
Q4: How can I determine if the observed effects in my experiment are on-target or off-target?
Distinguishing between on-target and off-target effects is a critical aspect of in vitro pharmacology. Here are some strategies:
-
Use of proper controls:
-
Negative control: A structurally similar but inactive analog of this compound, if available.
-
Positive control: Use angiotensin II to stimulate the cells and confirm that this compound blocks its effects.
-
Rescue experiment: If this compound's effect is on-target, it should be rescued by adding downstream products of the renin-angiotensin system, such as angiotensin II (if the cells have angiotensin receptors).
-
-
Use of multiple cell lines: Compare the effects of this compound on a cell line that expresses renin with one that does not. An on-target effect should only be observed in the renin-expressing cells.
-
Knockdown or knockout of the target: Use siRNA or CRISPR to reduce or eliminate renin expression. An on-target effect of this compound should be mimicked by renin knockdown/knockout.
Troubleshooting Guides
Problem 1: High level of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Concentration of this compound is too high, leading to off-target cytotoxicity. | Perform a cell viability assay (e.g., MTT, LDH) to determine the IC50 of this compound for your specific cell line. Use concentrations well below the cytotoxic range for your experiments. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.1%). Run a solvent-only control. |
| Cell line is particularly sensitive. | Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line or reducing the treatment duration. |
| Contamination of cell culture. | Regularly check your cell cultures for microbial contamination. |
Problem 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| Off-target effects are interfering with the experimental readout. | Refer to the strategies in FAQ 4 to differentiate between on-target and off-target effects. Consider performing a broader off-target screening (e.g., kinase panel, receptor binding assay). |
| Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. |
| Cell line does not have a functional renin-angiotensin system. | Confirm the expression of renin and angiotensin receptors in your cell line using RT-qPCR or Western blotting. |
Data Presentation
Table 1: this compound Potency
| Parameter | Value | Source |
| IC50 (Human Renin Inhibition) | 0.8 nM | [4][5] |
| Typical In Vitro Concentration Range | 1 nM - 10 µM (Cell line dependent) | General guidance |
Note: The IC50 for cell viability is highly dependent on the cell line and experimental conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50) in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Off-Target Effects on MAP Kinase Signaling
Objective: To determine if this compound has off-target effects on the MAP kinase signaling pathway.
Materials:
-
Your cell line of interest (known to have an active MAP kinase pathway)
-
Complete cell culture medium
-
This compound
-
A known activator of the MAP kinase pathway (e.g., EGF, PMA)
-
Lysis buffer
-
Primary antibodies against phosphorylated and total forms of ERK, JNK, and p38
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Seed cells and grow them to 70-80% confluency.
-
Pre-treat the cells with different concentrations of this compound (including a concentration that shows on-target effects and a higher concentration) for a specific duration.
-
Stimulate the cells with a MAP kinase activator for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Perform Western blotting to detect the levels of phosphorylated and total ERK, JNK, and p38.
-
Analyze the results to see if this compound alters the basal or stimulated phosphorylation of these MAP kinases, which would indicate an off-target effect.
Visualizations
References
- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. eoinobrien.org [eoinobrien.org]
- 5. Multiple dose pharmacokinetics and concentration effect relationship of the orally active renin inhibitor this compound (Ro 42-5892) in hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Remikiren Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Remikiren. The information is designed to address specific issues that may be encountered during the experimental determination of its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly specific, non-peptidic inhibitor of the enzyme renin (EC 3.4.23.15).[1] Renin is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for cleaving angiotensinogen to form angiotensin I. By inhibiting renin, this compound blocks the first and rate-limiting step of this cascade, leading to a reduction in angiotensin II levels and subsequently, a decrease in blood pressure.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound has been determined in various in vitro systems. For human pure renin, the IC50 is approximately 0.7 nM, and for human plasma renin, it is around 0.8 nM. These low nanomolar values indicate its high potency as a renin inhibitor.
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low water solubility.[2] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and then serially diluted in the assay buffer to achieve the desired final concentrations. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on the enzyme activity.
Q4: What type of assay is most suitable for determining the dose-response curve of this compound?
A4: A fluorometric assay using a FRET (Förster Resonance Energy Transfer) peptide substrate is a highly sensitive and convenient method for determining the inhibitory activity of this compound against renin.[3][4] These assays provide a continuous readout of enzyme activity, allowing for accurate determination of the dose-response curve and IC50 value.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Contaminated reagents or buffers.2. Autofluorescence of this compound at high concentrations.3. Insufficient quenching of the FRET substrate. | 1. Use fresh, high-purity reagents and filter-sterilize buffers.2. Run a control with this compound and all assay components except the enzyme to determine its intrinsic fluorescence.3. Ensure the FRET substrate is of high quality and has not degraded. |
| Inconsistent or Non-reproducible IC50 Values | 1. Inaccurate pipetting, especially during serial dilutions.2. Variability in enzyme or substrate concentration between assays.3. Instability of this compound in the assay buffer. | 1. Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of reagents where possible.2. Prepare fresh enzyme and substrate solutions for each experiment from reliable stock solutions.3. Minimize the pre-incubation time of this compound in the assay buffer if instability is suspected. |
| Shallow or Incomplete Dose-Response Curve | 1. The range of this compound concentrations tested is too narrow or not centered around the IC50.2. Limited solubility of this compound at higher concentrations.3. Presence of interfering substances in the sample. | 1. Test a wider range of concentrations, typically spanning at least 3-4 orders of magnitude around the expected IC50.2. Visually inspect the wells for any precipitation at high concentrations. If solubility is an issue, consider using a different co-solvent or a lower top concentration.3. Ensure the sample preparation method removes any potential inhibitors or interfering compounds. |
| No or Very Low Renin Activity | 1. Inactive enzyme.2. Incorrect assay buffer composition (pH, ionic strength).3. Substrate degradation. | 1. Use a fresh aliquot of renin and handle it according to the manufacturer's instructions. Include a positive control without any inhibitor.2. Verify the pH and composition of the assay buffer to ensure they are optimal for renin activity.3. Use a fresh, properly stored substrate solution. |
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay System | IC50 (nM) |
| Human Pure Renin | Enzymatic Assay | 0.7 |
| Human Plasma Renin | Enzymatic Assay | 0.8 |
Table 2: Pharmacokinetic Parameters of Oral this compound in Hypertensive Patients
| Dose (mg) | Cmax (ng/mL) | Time to Cmax (h) |
| 200 | 4 - 6 | 0.25 - 2 |
| 300 | 23 - 27 | 0.25 - 2 |
| 600 | 65 - 83 | 0.25 - 2 |
| 800 | 47 - 48 | 0.25 - 2 |
Experimental Protocols
Protocol: Determination of this compound IC50 using a Fluorometric Renin Assay
This protocol outlines the steps to determine the dose-response curve and IC50 value of this compound using a commercially available fluorometric renin assay kit.
1. Materials:
- This compound
- DMSO (Dimethyl sulfoxide)
- Recombinant Human Renin
- Fluorometric Renin Substrate (FRET-based)
- Renin Assay Buffer
- Black, flat-bottom 96-well microplate
- Fluorescence microplate reader
2. Preparation of Reagents:
- This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO.
- Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations (e.g., 10 µM to 0.1 nM).
- Renin Working Solution: Dilute the renin stock in cold assay buffer to the desired concentration as recommended by the assay kit manufacturer.
- Substrate Working Solution: Dilute the substrate stock in the assay buffer as recommended by the assay kit manufacturer.
3. Assay Procedure:
- Add 50 µL of assay buffer to all wells.
- Add 10 µL of the serially diluted this compound solutions to the respective wells. For the positive control (no inhibition), add 10 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells. For the negative control (no enzyme activity), add 10 µL of assay buffer.
- Add 20 µL of the renin working solution to all wells except the negative control wells. Add 20 µL of assay buffer to the negative control wells.
- Mix gently and pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 20 µL of the substrate working solution to all wells.
- Immediately start measuring the fluorescence intensity (e.g., Ex/Em = 340/490 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
4. Data Analysis:
- For each concentration of this compound, determine the initial reaction velocity (rate of fluorescence increase).
- Normalize the velocities to the positive control (100% activity).
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Mandatory Visualizations
References
Technical Support Center: Measuring Remikiren Target Engagement In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on measuring Remikiren's target engagement with renin in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin system (RAS). By binding to the active site of renin, this compound blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[1][2][3]
Q2: What are the primary methods for measuring this compound's target engagement in vivo?
The primary methods for assessing this compound's target engagement in vivo involve measuring the activity of its target, renin. This is typically done by:
-
Measuring Plasma Renin Activity (PRA): This is the most common method and involves quantifying the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample. A decrease in PRA indicates renin inhibition.
-
Measuring Angiotensin I and II Levels: Direct measurement of angiotensin I and II concentrations in plasma can also indicate the level of renin inhibition. A reduction in these peptides following this compound administration signifies target engagement.
Q3: What is the "renin rebound" phenomenon observed with renin inhibitors like this compound?
Renin inhibitors, including this compound, can lead to a compensatory increase in the concentration of renin in the plasma.[4][5][6] This is because by blocking the production of angiotensin II, the negative feedback loop that normally suppresses renin release is inhibited.[4][5][6] It is crucial to differentiate between plasma renin activity (which should decrease with this compound) and plasma renin concentration (which may increase).
Q4: Can Positron Emission Tomography (PET) be used to measure this compound target engagement?
In theory, PET imaging with a suitable radiolabeled ligand that binds to renin could be used to quantify target occupancy by this compound in vivo.[7][8][9][10][11] This technique would allow for non-invasive visualization and quantification of the drug-target interaction in various tissues. However, to date, there are no published studies specifically reporting the use of PET imaging to measure this compound's target engagement. Current PET imaging research on the renin-angiotensin system has primarily focused on angiotensin II receptors.[12][13][14][15]
Q5: Are there ex vivo methods to confirm this compound's target engagement?
Yes, ex vivo methods can be used to validate in vivo target engagement. After administering this compound to an animal model, tissues of interest (e.g., kidney) can be harvested.[13] The level of renin inhibition in tissue homogenates can then be assessed using an in vitro renin activity assay. This can help to understand the extent and duration of target engagement in specific tissues, which may differ from that observed in plasma.[13][16]
Troubleshooting Guides
Issue 1: High variability in Plasma Renin Activity (PRA) measurements.
-
Possible Cause: Inconsistent sample collection and handling.
-
Troubleshooting Steps:
-
Standardize Blood Collection: Ensure that blood samples are collected at the same time of day for all subjects to minimize diurnal variations in renin levels.
-
Control for Posture: The patient's or animal's posture (supine vs. upright) can significantly affect renin release. Standardize the posture for a set period before blood collection.
-
Immediate Processing: Process blood samples immediately after collection. Centrifuge at a low temperature to separate plasma and freeze the plasma at -80°C until the assay is performed.
-
Consistent Anticoagulant: Use the same anticoagulant (e.g., EDTA) for all samples, as different anticoagulants can affect enzyme activity.
-
Issue 2: Lower than expected inhibition of PRA after this compound administration.
-
Possible Cause 1: Poor oral bioavailability of this compound.
-
Troubleshooting Steps:
-
Confirm the formulation and route of administration are appropriate for the animal model being used. The oral bioavailability of this compound can be low and variable between species.[16]
-
Consider intravenous administration for initial studies to ensure adequate systemic exposure.
-
-
Possible Cause 2: "Renin rebound" leading to increased renin concentration.
-
Troubleshooting Steps:
Issue 3: Interference from other medications or compounds.
-
Possible Cause: Concomitant administration of drugs that affect the renin-angiotensin system.
-
Troubleshooting Steps:
-
Review all medications being administered to the subjects. Diuretics, ACE inhibitors, and angiotensin receptor blockers will all impact the renin-angiotensin system and can interfere with the interpretation of PRA results.
-
If possible, a washout period for interfering medications should be implemented before studying the effects of this compound.
-
Data Presentation
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species | Value | Reference |
| IC50 (for human renin) | Human | 0.7 nmol/l | [1] |
| IC50 (Angiotensin I production rate) | Human | 0.5 ng/mL (0.8 nM) | [17][18] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Humans
| Parameter | Route | Dose Range | Value | Reference |
| Peak Plasma Concentration (Cmax) | Oral | 200 - 800 mg | 4 - 83 ng/mL | [17][18] |
| Time to Peak Concentration (Tmax) | Oral | 100 - 800 mg | 0.25 - 2 h | [17][18] |
| Absolute Bioavailability | Oral | 100 - 1600 mg | < 1% | [19][20] |
| Plasma Renin Activity (PRA) Inhibition | Oral | 30 - 1000 mg | Dose-dependent decrease | [19][20][21] |
| Duration of PRA Inhibition | Oral | Higher doses | > 12 hours | [19][20] |
| Angiotensin II Reduction | Oral | 600 mg | Reduced for the first few hours post-dose | [22] |
Experimental Protocols
Protocol 1: Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)
This protocol is a generalized procedure and may require optimization based on the specific RIA kit used.
1. Blood Collection and Plasma Preparation:
-
Collect whole blood from subjects into chilled EDTA-containing tubes.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Transfer the plasma to cryovials and store at -80°C until analysis.
2. Angiotensin I Generation:
-
Thaw plasma samples on ice.
-
To inhibit angiotensin-converting enzyme (ACE), add an ACE inhibitor cocktail to the plasma.
-
Divide each plasma sample into two aliquots. One aliquot is kept on ice (0°C) to measure baseline angiotensin I, and the other is incubated at 37°C for a defined period (e.g., 1-3 hours) to allow for the generation of angiotensin I by renin.
3. Radioimmunoassay for Angiotensin I:
-
Following incubation, stop the enzymatic reaction by placing the tubes on ice.
-
Perform a competitive radioimmunoassay using a commercial kit. This typically involves:
-
Adding a known amount of 125I-labeled angiotensin I and a specific anti-angiotensin I antibody to the plasma samples.
-
Incubating the mixture to allow for competition between the labeled and unlabeled (generated) angiotensin I for antibody binding.
-
Separating the antibody-bound angiotensin I from the free angiotensin I.
-
Measuring the radioactivity of the antibody-bound fraction using a gamma counter.
-
4. Calculation of PRA:
-
Generate a standard curve using known concentrations of unlabeled angiotensin I.
-
Determine the concentration of angiotensin I in both the 0°C and 37°C samples from the standard curve.
-
Calculate the net amount of angiotensin I generated during the 37°C incubation.
-
Express PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr).
Visualizations
Caption: The Renin-Angiotensin System (RAS) and the mechanism of action of this compound.
Caption: Experimental workflow for measuring Plasma Renin Activity (PRA).
References
- 1. Discovery of this compound as the first orally active renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Understanding Renin Inhibitors and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. nps.org.au [nps.org.au]
- 5. researchgate.net [researchgate.net]
- 6. Direct Renin Inhibition with Focus on Aliskiren and Cardiovascular Outcome Studies | ECR Journal [ecrjournal.com]
- 7. An Open-label, Positron Emission Tomography Study to Evaluate Brain Receptor Occupancy, Safety, Tolerability, and Pharmacokinetics After a Single Sublingual Administration of ITI-1284 in Healthy Subjects < Clinical Trials at Yale [medicine.yale.edu]
- 8. Estimation of target occupancy in repeated dosing design studies using positron emission tomography: Biases due to target upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estimation of target occupancy in repeated dosing design studies using positron emission tomography: Biases due to target upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. estimation-of-target-occupancy-in-repeated-dosing-design-studies-using-positron-emission-tomography-biases-due-to-target-upregulation - Ask this paper | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel 18F-Labeled PET Imaging Agent FV45 Targeting the Renin–Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enabling Noninvasive Visualization of AT1R Through a New 18F PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Novel 18F-Labeled PET Imaging Agent FV45 Targeting the Renin–Angiotensin System | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. A fluorogenic near-infrared imaging agent for quantifying plasma and local tissue renin activity in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. In Vivo Renin Activity Imaging in the Kidney of Progeroid Ercc1 Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hemodynamics, biochemical effects, and pharmacokinetics of the renin inhibitor this compound in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Responses to an orally active renin inhibitor, this compound (Ro 42-5892), after controlled salt depletion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Renin Inhibitors Remikiren and Enalkiren in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two early-generation renin inhibitors, Remikiren and Enalkiren. Both drugs were developed to target the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), offering a promising therapeutic strategy for hypertension. This document summarizes key experimental data, outlines the methodologies of pivotal studies, and visualizes relevant biological and experimental pathways to facilitate an objective assessment of their performance.
Executive Summary
This compound and Enalkiren are potent inhibitors of the enzyme renin. While both demonstrated the ability to lower blood pressure and suppress plasma renin activity (PRA), their clinical development was hampered by low oral bioavailability.[1] Preclinical data from a comparative study in primates suggest that this compound may have a more pronounced blood pressure-lowering effect than Enalkiren, potentially due to better tissue penetration. However, a direct head-to-head clinical trial in humans to definitively compare their efficacy is not available in the published literature. This guide presents the available data from separate clinical investigations to offer a comparative perspective.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and Enalkiren from various clinical and preclinical studies.
Table 1: Comparative Efficacy of this compound and Enalkiren in Blood Pressure Reduction (Preclinical Data)
| Drug | Route of Administration | Dose | Mean Arterial Pressure Reduction (mmHg) | Species | Reference |
| This compound | Oral | 10 mg/kg | 35 ± 1 | Sodium-depleted Squirrel Monkeys | [2] |
| Intravenous | 1 mg/kg | 33 ± 3 | Sodium-depleted Squirrel Monkeys | [2] | |
| Enalkiren | Oral | 10 mg/kg | 11 ± 2 | Sodium-depleted Squirrel Monkeys | [2] |
| Intravenous | 1 mg/kg | 10 ± 2 | Sodium-depleted Squirrel Monkeys | [2] |
Table 2: Efficacy of this compound in Hypertensive Patients
| Study Population | Dose | Duration | Primary Outcome | Result | Reference |
| 29 patients with essential hypertension | 600 mg orally, once daily | 8 days | Change in blood pressure (monotherapy) | No significant change | [3] |
| 600 mg orally, once daily + Hydrochlorothiazide (12.5 or 25 mg) | 4 days | Change in blood pressure | Marked reduction | [3] | |
| 14 hypertensive patients with normal or impaired renal function | 600 mg orally, once daily | 8 days | Peak fall in mean arterial pressure | -11.2 ± 0.8% |
Table 3: Efficacy of Enalkiren in Hypertensive Patients
| Study Population | Dose | Duration | Primary Outcome | Result | Reference |
| 32 inpatients with essential hypertension | 0.3 mg/kg intravenously, q.i.d. | 1 week | Change in systolic and diastolic blood pressure | Statistically significant reductions | [4] |
| 1.2 mg/kg intravenously, once daily | 1 week | Change in systolic and diastolic blood pressure | Statistically significant reductions | [4] | |
| Hypertensive patients | 0.3 and 1.2 mg/kg intravenously | Single dose | Change in systolic and diastolic blood pressure | Significant, dose-related decreases | [2] |
Table 4: Pharmacodynamic Properties of this compound and Enalkiren
| Drug | Parameter | Value | Species/System | Reference |
| This compound | IC50 for human renin | 0.7 nmol/l | In vitro | [5] |
| IC50 | 0.8 nM (0.5 ng/ml) | In hypertensive patients | [5] | |
| Enalkiren | Effect on Plasma Renin Activity (PRA) | Dose-related suppression | Hypertensive patients | [2] |
| Effect on Angiotensin II | Dose-related suppression | Hypertensive patients | [2] |
Experimental Protocols
Clinical Trial Methodology for Antihypertensive Drugs (General Protocol)
The clinical trials assessing the efficacy of this compound and Enalkiren generally followed a randomized, double-blind, placebo-controlled design.[6] Below is a generalized protocol representative of such studies:
-
Patient Selection: Patients with a diagnosis of essential hypertension, typically with diastolic blood pressure between 95 and 114 mmHg, are recruited.[7] A washout period is implemented to eliminate the effects of any previous antihypertensive medications.[3]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group design is commonly employed.[4][8] Patients are randomly assigned to receive the investigational drug (this compound or Enalkiren at various doses), a placebo, or an active comparator.
-
Treatment: The study drug or placebo is administered for a predefined period, ranging from a single dose to several weeks.[3][4]
-
Blood Pressure Measurement: Blood pressure is measured at regular intervals using standardized procedures. This often involves seated measurements after a rest period, with multiple readings taken and averaged.[9][10] Ambulatory blood pressure monitoring (ABPM) may also be used to assess the 24-hour blood pressure profile.[5]
-
Biochemical Assessments: Blood samples are collected to measure plasma renin activity (PRA), angiotensin II levels, and other relevant biomarkers.[3][11]
-
Data Analysis: Statistical analysis is performed to compare the changes in blood pressure and biochemical markers between the treatment and placebo groups.
Plasma Renin Activity (PRA) Measurement by Radioimmunoassay (RIA)
The following is a generalized protocol for the determination of PRA by RIA, a common method used in the evaluation of renin inhibitors.[12][13][14][15]
-
Sample Collection and Preparation:
-
Blood is collected in chilled tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at low temperatures.
-
-
Angiotensin I Generation:
-
Plasma samples are incubated at 37°C for a specific period (e.g., 1.5 to 3 hours) to allow renin to cleave angiotensinogen and generate angiotensin I.
-
Inhibitors of angiotensin-converting enzyme (ACE) and angiotensinases are added to prevent the degradation of angiotensin I.
-
A parallel sample is kept at 4°C to serve as a blank, representing the baseline angiotensin I level.
-
-
Radioimmunoassay:
-
A known amount of radioactively labeled angiotensin I (e.g., with ¹²⁵I) is mixed with the plasma sample (containing the generated angiotensin I) and a specific antibody against angiotensin I.
-
The unlabeled angiotensin I in the sample competes with the radiolabeled angiotensin I for binding to the antibody.
-
After an incubation period, the antibody-bound and free angiotensin I are separated (e.g., using charcoal dextran).
-
-
Quantification:
-
The radioactivity of the bound or free fraction is measured using a gamma counter.
-
The concentration of angiotensin I in the sample is determined by comparing the results to a standard curve generated with known concentrations of angiotensin I.
-
-
Calculation of PRA:
-
PRA is expressed as the rate of angiotensin I generation, typically in nanograms per milliliter per hour (ng/mL/h).
-
Mandatory Visualization
Caption: The RAAS pathway and the inhibitory action of this compound and Enalkiren on renin.
Caption: A typical workflow for a clinical trial evaluating antihypertensive agents.
References
- 1. New hypertension treatment shows promise | TribLIVE.com [archive.triblive.com]
- 2. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. Renal and systemic effects of continued treatment with renin inhibitor this compound in hypertensive patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. clario.com [clario.com]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. This compound (Ro 42-5892)--an orally active renin inhibitor in essential hypertension. Effects on blood pressure and the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Clinical pharmacology of enalkiren, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Remikiren and Angiotensin Receptor Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the renin inhibitor, Remikiren, and the class of angiotensin II receptor blockers (ARBs). While direct head-to-head in vivo comparative studies are limited due to the discontinuation of this compound's development, this document synthesizes available data to offer a comprehensive overview of their respective mechanisms, pharmacodynamic effects, and the experimental protocols used to evaluate them.
Introduction: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. Both this compound and angiotensin receptor blockers (ARBs) are therapeutic agents that modulate the RAAS, but they do so at different points in the cascade, leading to distinct pharmacological profiles.
This compound is a potent and specific inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS: the conversion of angiotensinogen to angiotensin I. By blocking the system at its origin, this compound aims for a more complete inhibition of angiotensin II production.
Angiotensin Receptor Blockers (ARBs) , such as losartan, valsartan, and irbesartan, act downstream in the pathway. They selectively block the angiotensin II type 1 (AT1) receptor, thereby preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1]
Mechanism of Action: A Tale of Two Blockades
The fundamental difference in the in vivo performance of this compound and ARBs stems from their distinct points of intervention in the RAAS cascade.
This compound directly inhibits the enzymatic activity of renin. This prevents the formation of angiotensin I and, consequently, the production of angiotensin II through both ACE (angiotensin-converting enzyme) and non-ACE pathways. This upstream blockade leads to a decrease in plasma renin activity (PRA) and a reduction in both angiotensin I and angiotensin II levels.
Angiotensin Receptor Blockers competitively antagonize the binding of angiotensin II to its AT1 receptor.[1] This blockade inhibits the physiological actions of angiotensin II, including vasoconstriction, aldosterone release, and sympathetic activation.[1] Unlike renin inhibitors, ARBs lead to a compensatory increase in plasma renin and angiotensin II levels due to the loss of negative feedback on renin release. However, the downstream effects of angiotensin II are still blocked at the receptor level.
Below is a diagram illustrating the points of action for both this compound and ARBs within the Renin-Angiotensin-Aldosterone System.
In Vivo Performance: A Comparative Overview
Pharmacodynamic Effects on Blood Pressure and RAAS Components
The following table summarizes the typical in vivo effects of this compound and a range of ARBs on key cardiovascular and RAAS parameters. It is important to note that these values are not from direct head-to-head comparisons but are compiled from various studies to provide a representative overview.
| Parameter | This compound | Angiotensin Receptor Blockers (ARBs) |
| Mean Arterial Pressure | ↓ (Significant reduction observed in sodium-depleted primates)[2] | ↓ (Dose-dependent reductions observed across the class)[3] |
| Plasma Renin Activity (PRA) | ↓ (Inhibition of renin's enzymatic activity) | ↑ (Due to loss of negative feedback from Angiotensin II) |
| Plasma Renin Concentration (PRC) | ↑ (Compensatory release of renin) | ↑ (Compensatory release of renin) |
| Angiotensin I Levels | ↓ (Reduced production from angiotensinogen) | ↑ (Increased renin activity leads to higher production) |
| Angiotensin II Levels | ↓ (Reduced production from Angiotensin I)[2] | ↑ (Increased Angiotensin I conversion and reduced receptor binding) |
| Aldosterone Levels | ↓ (Reduced stimulation by Angiotensin II) | ↓ (Blockade of Angiotensin II effect on adrenal glands) |
Note: The magnitude of effect for ARBs can vary between different agents within the class.
A study in sodium-depleted normotensive squirrel monkeys showed that this compound was as effective as the ACE inhibitor cilazapril in reducing arterial pressure.[2] In contrast, some clinical studies in patients with essential hypertension did not show a significant blood pressure reduction with this compound monotherapy.
Meta-analyses of ARBs have demonstrated their efficacy in lowering both systolic and diastolic blood pressure in hypertensive patients.[3] For instance, valsartan has been shown to be more effective at lowering blood pressure than losartan at certain doses.[3]
Experimental Protocols
This section details the methodologies for key in vivo experiments used to assess and compare the performance of RAAS-targeting drugs like this compound and ARBs.
In Vivo Blood Pressure Measurement in Rodent Models
Objective: To measure the effect of drug administration on systemic arterial blood pressure in anesthetized rats.
Methodology:
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are anesthetized with an appropriate agent (e.g., urethane or pentobarbital sodium). The animal is placed on a surgical table, and the ventral neck area is shaved and disinfected.[4][5]
-
Cannulation:
-
Carotid Artery: A midline incision is made in the neck to expose the trachea. The left common carotid artery is carefully isolated from the surrounding tissue and vagus nerve. Two ligatures are placed around the artery. The distal ligature is tied off, and a small clamp is placed on the proximal end. A small incision is made in the artery, and a cannula filled with heparinized saline is inserted towards the aorta and secured with the proximal ligature.[5]
-
Jugular Vein: The external jugular vein can be cannulated for intravenous drug administration. The procedure is similar to carotid artery cannulation, with the cannula inserted towards the heart.[5]
-
-
Blood Pressure Recording: The carotid artery cannula is connected to a pressure transducer, which is linked to a data acquisition system. The system is allowed to stabilize for 15-20 minutes before any drug administration.[4]
-
Drug Administration: this compound, ARBs, or a vehicle control are administered intravenously via the jugular vein cannula or orally by gavage.
-
Data Analysis: Mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are continuously recorded. The change in blood pressure from baseline following drug administration is calculated and compared between treatment groups.
Measurement of Plasma Renin Activity (PRA)
Objective: To determine the effect of drug treatment on the enzymatic activity of renin in plasma.
Methodology:
-
Sample Collection: Blood samples are collected from treated and control animals into tubes containing an anticoagulant (e.g., EDTA). The blood is centrifuged to separate the plasma, which is then stored frozen until analysis.[6]
-
Angiotensin I Generation: The plasma sample is divided into two aliquots. One aliquot is incubated at 37°C to allow renin to act on endogenous angiotensinogen to generate angiotensin I. The other aliquot is kept at 0-4°C to prevent enzymatic activity (this serves as the baseline). Protease inhibitors are often added to prevent the degradation of angiotensin I.[7][8]
-
Quantification of Angiotensin I: The amount of angiotensin I generated in both aliquots is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[7][9]
-
Calculation of PRA: PRA is calculated as the difference in angiotensin I concentration between the 37°C and 0°C samples, divided by the incubation time. The results are typically expressed as nanograms of angiotensin I generated per milliliter of plasma per hour (ng/mL/h).[7]
The following diagram illustrates a general workflow for an in vivo comparative study.
Conclusion
This compound and angiotensin receptor blockers represent two distinct strategies for inhibiting the Renin-Angiotensin-Aldosterone System. This compound acts at the top of the cascade by directly inhibiting renin, which in theory, should provide a more complete blockade of angiotensin II production. In contrast, ARBs act at the final step, blocking the effects of angiotensin II at the AT1 receptor.
The available in vivo data, although not from direct comparative trials, suggest that both drug classes can effectively modulate the RAAS. The choice between these mechanisms for therapeutic development depends on a variety of factors including efficacy in different patient populations, safety profiles, and potential off-target effects. While the development of this compound was not pursued, the principles of renin inhibition continue to be an area of interest in cardiovascular research. Further preclinical studies directly comparing modern renin inhibitors with various ARBs would be valuable in fully elucidating the in vivo consequences of these different RAAS blockade strategies.
References
- 1. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative effects of three different potent renin inhibitors in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Valsartan vs. other angiotensin II receptor blockers in the treatment of hypertension: a meta-analytical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iworx.com [iworx.com]
- 6. ibl-america.com [ibl-america.com]
- 7. eaglebio.com [eaglebio.com]
- 8. demeditec.com [demeditec.com]
- 9. Measurement of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Remikiren's Efficacy in Spontaneously Hypertensive Rat (SHR) Models: A Comparative Analysis
For researchers and drug development professionals investigating novel antihypertensive therapies, the spontaneously hypertensive rat (SHR) serves as a cornerstone model for preclinical evaluation. This guide provides a comparative analysis of the renin inhibitor Remikiren and other key antihypertensive agents targeting the renin-angiotensin-system (RAS) in the SHR model. Due to the limited availability of direct studies on this compound in SHR models, the direct renin inhibitor Aliskiren is used as a primary comparator, alongside established angiotensin-converting enzyme (ACE) inhibitors and angiotensin receptor blockers (ARBs).
Comparative Efficacy of RAS Inhibitors on Blood Pressure in SHR
The following table summarizes the quantitative effects of various RAS inhibitors on blood pressure and heart rate in spontaneously hypertensive rats. These data are compiled from multiple studies to provide a comparative overview of their antihypertensive efficacy.
| Drug Class | Drug | Dose | Route of Administration | Duration of Treatment | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate | Reference |
| Renin Inhibitor | Aliskiren | 100 mg/kg/day | Osmotic Minipump | 1-3 weeks | Equi-effective reduction to Captopril and Irbesartan | No significant change | [1] |
| ACE Inhibitor | Captopril | 3 mg/kg/day | Osmotic Minipump | 1-3 weeks | Equi-effective reduction to Aliskiren and Irbesartan | No significant change | [1] |
| ACE Inhibitor | Perindopril | 0.3 mg/kg/day | Not specified | 6 weeks (from age 4-10 weeks) | Moderate long-term reduction (17%) after cessation | Not specified | [2] |
| ARB | Irbesartan | 15 mg/kg/day | Osmotic Minipump | 1-3 weeks | Equi-effective reduction to Aliskiren and Captopril | No significant change | [1] |
| ARB | Losartan | Not specified | Not specified | 4 weeks (from age 10-14 weeks) | Persistent reduction 6 weeks after cessation | Not specified | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of antihypertensive drugs in SHR models.
Animal Model
-
Strain: Spontaneously Hypertensive Rat (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.[1][3][4]
-
Age: Treatment is often initiated in young rats (e.g., 4-10 weeks of age) during the development of hypertension, or in adult rats with established hypertension.[2][3][4]
-
Sex: Studies often use male SHR.
Drug Administration
-
Route: Continuous administration via subcutaneous osmotic minipumps is a common method to ensure stable drug exposure.[1] Oral gavage is also used for daily dosing.
-
Dosage: Doses are determined based on preliminary dose-ranging studies to find equi-hypotensive doses when comparing different drugs.[1] For example, in one study, Aliskiren was administered at 100 mg/kg/day, Captopril at 3 mg/kg/day, and Irbesartan at 15 mg/kg/day.[1]
-
Duration: Treatment duration can range from a few weeks to several months to assess both acute and long-term effects on blood pressure and end-organ damage.[1][2][3][4]
Blood Pressure Measurement
-
Method: Radiotelemetry is the gold standard for continuous and stress-free measurement of blood pressure (systolic, diastolic, mean arterial pressure) and heart rate in conscious, freely moving rats.[1][6] The tail-cuff method is a non-invasive alternative, though it can be associated with stress-induced fluctuations in blood pressure.
Visualizing the Mechanisms and Workflow
To better understand the pharmacological targets and the experimental process, the following diagrams have been generated.
Caption: The Renin-Angiotensin-System (RAS) and points of drug intervention.
Caption: A typical experimental workflow for evaluating antihypertensive drugs in SHR.
References
- 1. Beneficial cardiac effects of the renin inhibitor aliskiren in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brief treatment of SHR with an ace inhibitor fails to cause long-term normotension but markedly increases mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four-week inhibition of the renin-angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Pharmacokinetics of Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three renin inhibitors: Aliskiren, Remikiren, and Zankiren. The information presented is intended to support research and development efforts in the field of cardiovascular therapeutics.
Introduction to Renin Inhibitors
Direct renin inhibitors represent a distinct class of antihypertensive agents that block the renin-angiotensin-aldosterone system (RAAS) at its initial, rate-limiting step. By directly inhibiting the enzymatic activity of renin, these drugs prevent the conversion of angiotensinogen to angiotensin I, leading to a downstream reduction in angiotensin II and aldosterone levels. This mechanism offers a targeted approach to blood pressure control and has been a subject of extensive research. The clinical and commercial success of these inhibitors has varied, largely influenced by their pharmacokinetic properties. This guide will delve into a comparative analysis of these properties for Aliskiren, the only approved drug in this class, and two earlier-generation inhibitors, this compound and Zankiren.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of Aliskiren, this compound, and Zankiren based on clinical studies in humans.
| Pharmacokinetic Parameter | Aliskiren | This compound | Zankiren |
| Oral Bioavailability | ~2.6%[1][2] | Low (<2% to <6%)[3] | Poor (<2%) |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours[1][4] | 0.25-2 hours[5][6] | Not explicitly stated, but absorption is satisfactory[7] |
| Plasma Half-life (t½) | Approximately 24 hours (accumulation half-life)[2] | Short, with a mean residence time of ≤ 1.5 hours after IV administration[3] | Short |
| Plasma Protein Binding | 47-51%[1] | 83% | Not specified |
| Metabolism | Minimally metabolized, primarily by CYP3A4[1] | Rapidly metabolized[3] | Not specified |
| Primary Route of Excretion | Biliary/fecal (as unchanged drug)[1][4] | Biliary and renal excretion of intact drug and metabolites[3] | Not specified |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for renin inhibitors.
Caption: Mechanism of action of renin inhibitors within the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
The determination of pharmacokinetic parameters for renin inhibitors involves a series of well-defined experimental procedures. Below is a generalized protocol for a clinical pharmacokinetic study, followed by a typical bioanalytical method for drug quantification.
Clinical Pharmacokinetic Study Design
A typical experimental workflow for a clinical pharmacokinetic study is outlined below.
Caption: A typical experimental workflow for a clinical pharmacokinetic study.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of renin inhibitors in plasma samples is commonly achieved using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and specificity.
Objective: To accurately and precisely measure the concentration of the renin inhibitor in human plasma.
Materials:
-
HPLC system with a suitable detector (e.g., fluorescence or MS/MS)
-
Analytical column (e.g., C18 reverse-phase)
-
Plasma samples from study subjects
-
Reference standards of the renin inhibitor and an internal standard
-
Reagents for mobile phase preparation (e.g., acetonitrile, water, formic acid)
-
Solid-phase extraction (SPE) cartridges for sample clean-up
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples.
-
Spike an internal standard into each plasma sample, calibrator, and quality control sample.
-
Perform protein precipitation or solid-phase extraction (SPE) to remove interfering substances from the plasma matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the analyte from other components on the analytical column using a specific mobile phase gradient.
-
Detect the renin inhibitor and internal standard using the designated detector.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Determine the concentration of the renin inhibitor in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Specificity and Selectivity
-
Accuracy and Precision
-
Calibration Curve Range
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Discussion and Conclusion
The pharmacokinetic profiles of renin inhibitors have been a critical determinant of their clinical utility. Aliskiren, despite its low bioavailability, exhibits a long half-life, which allows for once-daily dosing and contributes to its efficacy in blood pressure management.[2] In contrast, earlier renin inhibitors like this compound and Zankiren were hampered by poor oral bioavailability and short half-lives, which ultimately led to the discontinuation of their development.
The experimental protocols outlined in this guide provide a framework for the assessment of pharmacokinetic properties, which are essential for the evaluation of new chemical entities targeting the renin-angiotensin system. Rigorous bioanalytical method validation is paramount to ensure the integrity of the data generated in these studies.
For researchers and drug development professionals, understanding the comparative pharmacokinetics of different renin inhibitors offers valuable insights into the structure-activity relationships and the physicochemical properties required for a successful therapeutic agent in this class. Future research may focus on developing renin inhibitors with improved bioavailability while maintaining a long duration of action to further enhance their clinical potential.
References
- 1. Dose-dependent effects of the renin inhibitor zankiren HCl after a single oral dose in mildly sodium-depleted normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics and efficacy of renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for Remikiren
This guide provides essential safety, handling, and disposal protocols for Remikiren, an investigational renin inhibitor. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and proper logistical management.
Hazard Identification and Exposure Controls
This compound is classified as harmful if swallowed (Acute toxicity, Oral Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity Category 1, Chronic aquatic toxicity Category 1).[1] While a specific Occupational Exposure Limit (OEL) has not been established for this compound, it is prudent to handle it as a potent compound, minimizing exposure through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).[2]
Engineering Controls:
-
Work with this compound in a designated area with controlled access.
-
Use a certified chemical fume hood or a powder containment hood (ventilated balance enclosure) for all weighing and handling of powdered this compound to minimize inhalation exposure.
-
Ensure a single-pass air system (no recirculation) in the laboratory space.
-
Maintain negative air pressure in rooms where this compound is handled to prevent contamination of adjacent areas.
-
Have a readily accessible safety shower and eyewash station.[2]
Administrative Controls:
-
Develop and strictly follow Standard Operating Procedures (SOPs) for handling, storage, and disposal of this compound.
-
Ensure all personnel are thoroughly trained on the hazards and safe handling procedures before working with the compound.
-
Restrict access to areas where this compound is stored and handled to authorized personnel only.
-
Practice good industrial hygiene: wash hands thoroughly after handling and before leaving the laboratory. Do not eat, drink, or smoke in the laboratory.[1]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile is resistant to a broad range of chemicals, including oils, greases, and some organic solvents.[3][4] | Prevents direct skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is breached. |
| Eye Protection | Chemical safety goggles with side shields are mandatory to protect against splashes and dust.[2] | Protects the eyes from accidental contact with this compound, which could cause irritation or absorption. |
| Skin and Body Protection | A disposable, impervious gown with long sleeves and elastic cuffs should be worn over laboratory clothing. | Provides a barrier against contamination of personal clothing and skin. Impervious material prevents the passage of liquids and fine powders. |
| Respiratory Protection | For handling powders or when generating aerosols, a Powered Air-Purifying Respirator (PAPR) is recommended. A PAPR with a high-efficiency particulate air (HEPA) filter offers a higher assigned protection factor (APF) than standard filtering facepiece respirators.[5][6][7] | Minimizes the risk of inhaling fine particles of the potent compound. PAPRs are often preferred for their comfort during extended wear and do not require fit-testing for loose-fitting designs.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid the formation of dust and aerosols during handling.[2]
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
-
Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[2]
Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the full complement of recommended PPE, including respiratory protection.
-
Contain and Absorb: For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or a universal binder. For powder spills, gently cover with a damp cloth or absorbent paper to avoid raising dust, then carefully scoop the material into a designated waste container.
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal of Investigational Drugs: The disposal of this compound, as an investigational drug, must comply with institutional, local, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[1][8]
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with general laboratory trash. All contaminated items (e.g., gloves, gowns, vials, absorbent materials) must be collected in a designated, leak-proof hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name "this compound."[9]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected for disposal.[9]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management vendor.[1][9] The primary method of disposal for potent pharmaceutical compounds is incineration at a permitted facility.[8][10]
-
Documentation: Maintain a detailed record of the disposal, including the date, quantity of waste, and the name of the disposal vendor. A certificate of destruction should be obtained and kept on file.[10]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a research setting.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. This compound|126222-34-2|MSDS [dcchemicals.com]
- 3. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 4. unisafegloves.com [unisafegloves.com]
- 5. Eight Key Considerations in Selecting a Powered Air-Purifying Respirator (PAPR) System for Pharmaceuticals Manufacturing - BiomatiQ [biomatiq.com]
- 6. respiratorshop.co.uk [respiratorshop.co.uk]
- 7. osha.gov [osha.gov]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. research.cuanschutz.edu [research.cuanschutz.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
